8-Methoxymethyl-3-isobutyl-1-methylxanthine
Description
inhibitor of phosphodiesterase I
Properties
IUPAC Name |
8-(methoxymethyl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-7(2)5-16-10-9(11(17)15(3)12(16)18)13-8(14-10)6-19-4/h7H,5-6H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLBCGUCPBXKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228679 | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78033-08-6 | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78033-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078033086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-METHOXYMETHYL-3-ISOBUTYL-1-METHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67FPZ87JKY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
8-MeOMe-IBMX: A Technical Guide for the Selective Inhibition of Phosphodiesterase 1 (PDE1)
This guide provides an in-depth technical overview of 8-methoxymethyl-3-isobutyl-1-methylxanthine (8-MeOMe-IBMX), a selective inhibitor of phosphodiesterase 1 (PDE1). Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, provides validated experimental protocols, and explores its applications in contemporary research. Our focus is on delivering not just procedural steps, but also the scientific rationale that underpins these methodologies, ensuring both technical accuracy and practical utility.
Section 1: The Significance of Phosphodiesterase 1 Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that are critical regulators of intracellular signaling cascades. They function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby controlling the spatial and temporal dynamics of cellular responses. The PDE1 family is unique in that its activity is dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning it as a key integrator of Ca²⁺ and cyclic nucleotide signaling pathways.
The PDE1 family consists of three isoforms—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and substrate affinities. This differential expression makes PDE1 an attractive therapeutic target for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. Selective inhibition of PDE1 can elevate cAMP and cGMP levels in a targeted manner, offering a nuanced approach to modulating cellular function.
Section 2: 8-MeOMe-IBMX - A Profile of a Selective PDE1 Inhibitor
8-MeOMe-IBMX is a xanthine derivative and a potent inhibitor of PDE1. It is structurally related to the non-selective PDE inhibitor, 3-isobutyl-1-methylxanthine (IBMX), but with modifications that confer greater selectivity for the PDE1 family.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 8-(Methoxymethyl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione |
| Synonyms | 8-MM-IBMX, MMPX |
| Molecular Formula | C₁₂H₁₈N₄O₃ |
| Molecular Weight | 266.30 g/mol |
| Appearance | White solid |
| Solubility | Soluble in DMSO and ethanol |
Selectivity Profile
The utility of 8-MeOMe-IBMX as a research tool lies in its selectivity for PDE1 over other PDE families. This selectivity allows for more precise dissection of the role of PDE1 in cellular processes, minimizing the confounding effects of inhibiting other PDEs.
| PDE Family | IC₅₀ (µM) |
| PDE1 | 5 |
| PDE2 | >400 |
| PDE3 | >400 |
| PDE4 | 37 |
| PDE5 | 2 |
Data compiled from supplier datasheets and peer-reviewed literature.[1]
Section 3: Mechanism of Action
The primary mechanism of action of 8-MeOMe-IBMX is the competitive inhibition of the catalytic site of PDE1. By preventing the hydrolysis of cAMP and cGMP, 8-MeOMe-IBMX leads to an accumulation of these cyclic nucleotides within the cell. This, in turn, activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), leading to a cascade of phosphorylation events that modulate cellular function.
Section 4: Experimental Protocols
The following protocols are provided as a guide for the use of 8-MeOMe-IBMX in common experimental paradigms. It is essential to optimize these protocols for specific cell types, tissues, and experimental conditions.
In Vitro PDE1 Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory activity of 8-MeOMe-IBMX on purified PDE1 enzyme.
Materials:
-
Purified recombinant PDE1 enzyme
-
8-MeOMe-IBMX
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Calmodulin
-
CaCl₂
-
³H-cAMP or ³H-cGMP (substrate)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 8-MeOMe-IBMX in DMSO.
-
Prepare serial dilutions of 8-MeOMe-IBMX in assay buffer.
-
Prepare a reaction mixture containing assay buffer, calmodulin, and CaCl₂.
-
-
Enzyme Reaction:
-
In a microplate, add the reaction mixture, purified PDE1 enzyme, and varying concentrations of 8-MeOMe-IBMX or vehicle (DMSO).
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding ³H-cAMP or ³H-cGMP.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
-
Termination and Detection:
-
Stop the reaction by boiling for 1 minute.
-
Add snake venom nucleotidase to convert the resulting ³H-AMP or ³H-GMP to ³H-adenosine or ³H-guanosine.
-
Separate the radiolabeled nucleoside from the unreacted substrate using ion-exchange chromatography.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE1 inhibition for each concentration of 8-MeOMe-IBMX.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Self-Validation:
-
Positive Control: Use a known, non-selective PDE inhibitor like IBMX.
-
Negative Control: Use the vehicle (DMSO) alone.
-
Enzyme-less Control: Omit the PDE1 enzyme to determine background signal.
Ex Vivo Vascular Reactivity Assay
This protocol details the assessment of the vasodilatory effects of 8-MeOMe-IBMX on isolated arterial segments.
Materials:
-
Isolated arterial segments (e.g., rodent aorta or mesenteric artery)
-
Wire myograph system
-
Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂)
-
Vasoconstrictor (e.g., phenylephrine, U46619)
-
8-MeOMe-IBMX
Procedure:
-
Tissue Preparation:
-
Dissect and clean arterial segments in cold Krebs-Henseleit solution.
-
Mount the segments on a wire myograph.
-
-
Equilibration and Viability Check:
-
Equilibrate the tissues under optimal tension for 60 minutes, with solution changes every 15 minutes.
-
Assess tissue viability by contracting with a high-potassium solution.
-
-
Vasodilation Protocol:
-
Pre-contract the arterial segments with a vasoconstrictor to a submaximal level (e.g., 50-80% of maximum).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of 8-MeOMe-IBMX.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction tone.
-
Plot the percentage of relaxation against the logarithm of the 8-MeOMe-IBMX concentration to determine the EC₅₀ value.
-
Self-Validation:
-
Positive Control: Use a known vasodilator (e.g., sodium nitroprusside).
-
Time Control: Run a parallel experiment with vehicle addition to account for any spontaneous changes in vessel tone.
-
Endothelium Integrity: Assess endothelium-dependent relaxation with acetylcholine to determine the role of the endothelium in the observed response.
In Vivo Model of Pulmonary Hypertension
This protocol is based on a rabbit model of pulmonary hypertension and is intended to evaluate the therapeutic potential of 8-MeOMe-IBMX.[1]
Materials:
-
Rabbits
-
Anesthesia
-
TP receptor agonist (e.g., U-46619) to induce pulmonary hypertension
-
Iloprost (a prostacyclin analogue)
-
8-MeOMe-IBMX (200 µg/kg)[1]
-
Hemodynamic monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the rabbits and insert catheters for drug administration and hemodynamic monitoring (pulmonary artery pressure, systemic arterial pressure).
-
-
Induction of Pulmonary Hypertension:
-
Infuse the TP receptor agonist to induce a stable increase in pulmonary artery pressure.
-
-
Treatment:
-
Administer iloprost to induce vasodilation.
-
In a separate group of animals, co-administer 8-MeOMe-IBMX with iloprost.
-
-
Hemodynamic Monitoring:
-
Continuously record pulmonary artery pressure and vascular resistance throughout the experiment.
-
-
Data Analysis:
-
Compare the changes in pulmonary artery pressure and vascular resistance between the iloprost-only and the iloprost + 8-MeOMe-IBMX groups.
-
Self-Validation:
-
Control Group: Administer vehicle instead of 8-MeOMe-IBMX.
-
Baseline Measurements: Obtain stable baseline hemodynamic measurements before inducing pulmonary hypertension.
-
Histological Analysis: At the end of the experiment, tissues can be collected for histological analysis of vascular remodeling.
Section 5: Applications in Research
The selective PDE1 inhibitory activity of 8-MeOMe-IBMX makes it a valuable tool in several research areas:
-
Cardiovascular Research: Investigating the role of PDE1 in vascular tone, cardiac contractility, and pathological remodeling in conditions like heart failure and pulmonary hypertension.[2]
-
Neuroscience: Exploring the involvement of PDE1 in neuronal signaling, synaptic plasticity, and neuroinflammation, with potential implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Olfactory Research: 8-MeOMe-IBMX has been shown to enhance forskolin-induced increases in intracellular calcium levels in isolated rat olfactory receptor neurons, suggesting a role for PDE1 in olfactory signal transduction.[1]
Section 6: Conclusion
8-MeOMe-IBMX is a potent and selective inhibitor of PDE1 that serves as an invaluable tool for elucidating the physiological and pathophysiological roles of this enzyme family. Its ability to modulate cAMP and cGMP signaling pathways in a targeted manner offers significant potential for both basic research and the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the effective use of 8-MeOMe-IBMX in a variety of research settings. As with any pharmacological tool, careful experimental design, including appropriate controls and validation steps, is crucial for obtaining reliable and interpretable data.
References
-
Reddy, R. S., et al. (2021). Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities. Pharmacological Research, 172, 105828. Retrieved from [Link]
-
Schermuly, R. T., et al. (2011). Mechanisms of disease: pulmonary arterial hypertension. Nature Reviews Cardiology, 8(8), 443–455. Retrieved from [Link]
-
Fawcett, L., et al. (2000). Molecular cloning and characterization of a distinct human phosphodiesterase gene family: PDE11A. Proceedings of the National Academy of Sciences, 97(7), 3702-3707. Retrieved from [Link]
- Jeon, Y. H., et al. (2005). A novel class of specific phosphodiesterase-4 inhibitors. Part 1: Synthesis, SAR, and biological activity of 4-(3-(substituted-aryloxy)-4-methoxyphenyl)-2-pyrrolidones. Journal of medicinal chemistry, 48(25), 8034-8043.
-
Soderling, S. H., et al. (1998). Identification and characterization of a novel family of cyclic nucleotide phosphodiesterases. Journal of Biological Chemistry, 273(25), 15553-15558. Retrieved from [Link]
-
Rybalkin, S. D., et al. (2012). Enzyme assays for cGMP hydrolyzing phosphodiesterases. Methods in molecular biology (Clifton, N.J.), 896, 151–161. Retrieved from [Link]
-
Lee, M. Y., et al. (2015). Regulation of cAMP accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells. PLoS One, 10(11), e0142343. Retrieved from [Link]
Sources
Technical Guide: 8-Methoxymethyl-IBMX (8-MM-IBMX) in Smooth Muscle Relaxation
Executive Summary: The "Coincidence Detector" of Signal Transduction
8-Methoxymethyl-3-isobutyl-1-methylxanthine (8-MM-IBMX), also known as MMPX, is a critical pharmacological tool distinguished by its selectivity profile within the phosphodiesterase (PDE) superfamily. Unlike its parent compound IBMX, which acts as a broad-spectrum "sledgehammer" across PDE1–5, 8-MM-IBMX functions as a potent, selective inhibitor of PDE1 (Ca²⁺/Calmodulin-dependent PDE) , with secondary activity against PDE5.
In smooth muscle physiology, 8-MM-IBMX is unique because it targets the calcium-signaling feedback loop . PDE1 is the only PDE isozyme activated by intracellular calcium (
Pharmacological Profile & Mechanism of Action
Selectivity Spectrum
To use 8-MM-IBMX effectively, one must understand its inhibitory constants (
Table 1: Inhibitory Profile of 8-MM-IBMX vs. IBMX
| Target Isozyme | 8-MM-IBMX | IBMX | Physiological Relevance in Smooth Muscle |
| PDE1 (CaM-PDE) | ~4 - 5 | ~2 - 50 | Primary Target. Activated by contractile |
| PDE5 (cGMP-specific) | ~2 | ~30 | Secondary Target. Major regulator of NO/cGMP tone. |
| PDE2 (cGMP-stimulated) | ~37 | ~10 - 50 | Low affinity inhibition. |
| PDE3 (cGMP-inhibited) | > 400 | ~2 - 10 | Negligible effect at standard doses. |
| PDE4 (cAMP-specific) | > 400 | ~2 - 10 | Negligible effect at standard doses. |
Data aggregated from Cayman Chemical and Sigma-Aldrich technical datasheets [1][2].
The Mechanistic Logic: Uncoupling Excitation from Degradation
In a resting smooth muscle cell, PDE1 activity is low. Upon stimulation (e.g., by Phenylephrine or KCl),
The Paradox of Contraction: The same calcium signal that triggers contraction (via MLCK) also activates PDE1 to degrade cAMP/cGMP. This is a negative feedback loop designed to limit the duration or intensity of relaxation signals.
The 8-MM-IBMX Intervention: By inhibiting PDE1, 8-MM-IBMX "uncouples" this loop. It allows cAMP/cGMP to accumulate specifically when calcium is high, amplifying the relaxation response during active tension.
Visualization of Signaling Pathway
The following diagram illustrates the specific intervention point of 8-MM-IBMX within the smooth muscle contractile cascade.
Figure 1: 8-MM-IBMX disrupts the Ca²⁺-activated negative feedback loop, preserving cAMP/cGMP pools specifically during calcium mobilization events.
Experimental Protocol: Isometric Tension Recording
This protocol validates the functional relaxation capacity of 8-MM-IBMX in isolated vascular smooth muscle (e.g., Rat Aorta or Human Saphenous Vein).[1]
Experimental Setup
-
System: Multi-chamber Organ Bath (e.g., Radnoti or ADInstruments).
-
Buffer: Krebs-Henseleit Solution (KHS), aerated with 95%
/ 5% , maintained at 37°C. -
Transducers: Isometric Force Transducers.
Reagent Preparation
-
Stock Solution: Dissolve 8-MM-IBMX in 100% DMSO to create a 10 mM stock.
-
Note: Solubility in ethanol is also possible (~10 mg/mL), but DMSO is preferred for stability [3].
-
Caution: Ensure final bath DMSO concentration remains < 0.1% to avoid solvent-induced relaxation.
-
Step-by-Step Workflow
Step 1: Tissue Preparation & Equilibration
-
Dissect vessel free of connective tissue. Cut into 3-4 mm rings.
-
Mount rings on wire hooks in the organ bath.
-
Apply resting tension (e.g., 2g for aorta, 1g for smaller arteries).
-
Equilibrate for 60 minutes, washing with fresh KHS every 15 minutes.
Step 2: Viability Check (The "Wake-Up")
-
Challenge tissue with 60 mM KCl (high
depolarization). -
Observe rapid contraction.[2] If force < threshold (e.g., 0.5g), discard tissue.
-
Wash out KCl until tension returns to baseline.
Step 3: Pre-Contraction
-
Induce stable contraction using a receptor-mediated agonist.
-
Agent: Phenylephrine (PE) at
(or concentration). -
Rationale: PE activates
-adrenergic receptors, releasing from the SR and increasing sensitivity. This provides the "tone" against which 8-MM-IBMX will act.
-
-
Wait for the contraction to plateau (approx. 10–15 mins).
Step 4: Cumulative Concentration-Response Curve (CCRC)
-
Add 8-MM-IBMX cumulatively to the bath without washing.
-
Dosing Schedule:
-
Allow response to plateau (5–10 mins) between each addition.
Step 5: Data Normalization
Calculate relaxation as a percentage of the steady-state PE-induced contraction:
Workflow Visualization
Figure 2: Isometric tension recording workflow for assessing 8-MM-IBMX induced relaxation.
Critical Considerations for Drug Development
Distinguishing PDE1 vs. PDE5 Effects
Since 8-MM-IBMX inhibits both PDE1 (
Validation Strategy: To claim a PDE1-specific effect, you must perform a control experiment using a highly selective PDE5 inhibitor (e.g., Sildenafil or Tadalafil).
-
Run the curve with Sildenafil (100 nM) to maximally inhibit PDE5.
-
Any additional relaxation observed upon adding 8-MM-IBMX on top of Sildenafil can be attributed to PDE1 inhibition.
The Role of Endothelium
8-MM-IBMX induces relaxation in endothelium-denuded vessels (EC50 = 31 µM in human saphenous vein) [1].[1] This confirms its direct action on smooth muscle cells. However, in intact vessels, the effect may be synergistic with endothelium-derived NO, which stimulates soluble guanylyl cyclase (sGC) to produce cGMP—a substrate for both PDE1 and PDE5.
References
-
Ahn, H. S., et al. (1989).[5] "Effects of selective inhibitors on cyclic nucleotide phosphodiesterases of rabbit aorta." Biochemical Pharmacology, 38(19), 3331-3339.[5]
Sources
Methodological & Application
Application Note: 8-Methoxymethyl-3-isobutyl-1-methylxanthine (8-MM-IBMX)
Protocol Series: Selective PDE1 Inhibition & Calcium-Cyclic Nucleotide Cross-Talk Analysis
Abstract & Strategic Utility
8-Methoxymethyl-3-isobutyl-1-methylxanthine (8-MM-IBMX) is a potent, cell-permeable xanthine derivative engineered for the selective inhibition of Phosphodiesterase 1 (PDE1) , the calcium/calmodulin-stimulated phosphodiesterase. Unlike its parent compound IBMX—which broadly inhibits most PDE families (PDE1–5, 7, 11) indiscriminately—8-MM-IBMX exhibits a distinct selectivity profile, with an IC50 of approximately 4–5 µM for PDE1 .
This compound is the reagent of choice for researchers investigating the convergence of calcium (Ca²⁺) and cyclic nucleotide (cAMP/cGMP) signaling pathways. By selectively blocking PDE1, 8-MM-IBMX prevents the Ca²⁺-dependent degradation of cAMP/cGMP, allowing scientists to isolate the specific contribution of PDE1 isozymes (PDE1A, 1B, 1C) in neuronal plasticity, smooth muscle contraction, and metabolic regulation.
Chemical Control & Handling
Strict adherence to solubility limits is required to prevent micro-precipitation in aqueous buffers, which causes experimental variability.
| Property | Specification |
| CAS Number | 78033-08-6 |
| Molecular Weight | 266.3 g/mol |
| Primary Target | PDE1 (Ca²⁺/CaM-dependent PDE) |
| Potency (IC50) | ~4 µM (PDE1); significantly higher for PDE2/3/4 |
| Solubility (DMSO) | ~12–16 mg/mL (approx. 45–60 mM) |
| Solubility (Ethanol) | ~2–10 mg/mL (lower stability than DMSO) |
| Solubility (Water) | Insoluble (Do not dissolve directly in media) |
| Storage (Solid) | -20°C (Desiccated) |
| Storage (Solution) | -20°C (Stable for 3 months in anhydrous DMSO) |
Mechanism of Action: The Ca²⁺/cAMP Signal Integration
PDE1 is unique among phosphodiesterases because its catalytic activity is triggered by the binding of Calcium-Calmodulin (Ca²⁺/CaM) .[1] In high calcium states (e.g., neuronal firing or muscle contraction), PDE1 becomes active and rapidly degrades cAMP and cGMP, effectively acting as a "brake" on cyclic nucleotide signaling.
8-MM-IBMX functions as a competitive antagonist at the catalytic site, preventing this degradation even in the presence of elevated intracellular calcium.
Figure 1: Mechanism of 8-MM-IBMX. The compound blocks the Ca²⁺/CaM-activated hydrolysis of cyclic nucleotides, preserving downstream signaling.
Experimental Protocols
Protocol A: Preparation of Precision Stock Solutions
Objective: Create a stable, precipitation-free stock for cell culture or enzymatic assays. Critical Note: Moisture in DMSO drastically reduces solubility and stability. Use anhydrous DMSO.[2]
-
Calculate Mass: For a 50 mM stock, weigh 13.3 mg of 8-MM-IBMX powder.
-
Solubilization: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, warm to 37°C for 2–5 minutes and sonicate briefly.
-
Aliquoting: Dispense into 20–50 µL aliquots in amber microcentrifuge tubes (light sensitive).
-
Storage: Store at -20°C. Do not subject to more than 3 freeze-thaw cycles.
Protocol B: In Vitro PDE1 Inhibition Assay (Cell-Free)
Objective: Verify PDE1 inhibition potency or screen for selectivity against other PDEs.
Reagents:
-
Purified PDE1 enzyme (e.g., from bovine brain or recombinant).
-
Substrate: [³H]-cAMP or [³H]-cGMP (approx. 1 µM).
-
Activator: Calcium (10 µM) + Calmodulin (10 units/mL).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.
Workflow:
-
Enzyme Activation: Pre-incubate PDE1 enzyme in Buffer + Ca²⁺ + Calmodulin for 10 minutes at 30°C to activate the catalytic domain.
-
Inhibitor Addition: Add 8-MM-IBMX at varying concentrations (range: 0.1 µM to 100 µM).
-
Control: DMSO vehicle only (final concentration <1%).
-
-
Reaction Start: Add [³H]-cAMP substrate. Incubate for 10–20 minutes at 30°C.
-
Reaction Stop: Terminate by boiling (1 min) or adding snake venom nucleotidase (for two-step scintillation assays).
-
Analysis: Measure liberated [³H]-adenosine/guanosine.
-
Calculation: Plot % Inhibition vs. Log[Concentration].
-
Validation: IC50 should be 4–5 µM . If IC50 > 20 µM, check enzyme activation (CaM quality).
-
Protocol C: Live Cell cAMP Modulation (Neuronal/Smooth Muscle)
Objective: Assess the functional impact of PDE1 inhibition on cellular signaling.
1. Cell Preparation:
-
Culture cells (e.g., SH-SY5Y, primary cortical neurons, or VSMCs) to 80% confluence in 24-well plates.
-
Serum-starve cells for 2–4 hours prior to assay to reduce basal signaling noise.
2. Pre-Treatment (Inhibitor Loading):
-
Prepare working solution: Dilute 50 mM DMSO stock into warm Krebs-Ringer buffer or serum-free media.
-
Target Concentration: 20–50 µM (5x–10x IC50 is standard for cell penetration).
-
Note: Ensure final DMSO is < 0.1%.[3]
-
Incubate cells for 20–30 minutes at 37°C.
3. Stimulation (The "Trigger"):
-
To observe PDE1 activity, intracellular Ca²⁺ must be elevated.
-
Add a calcium ionophore (e.g., A23187 , 1 µM) or a receptor agonist (e.g., Carbachol , 100 µM; Glutamate , 50 µM).
-
Simultaneous Control: To measure cAMP accumulation, add a sub-maximal dose of Forskolin (1 µM) to stimulate production.
4. Incubation & Lysis:
-
Incubate for 10–15 minutes .
-
Aspirate media rapidly.
-
Add 200 µL of 0.1 M HCl (to stop PDE activity and lyse cells). Incubate 10 mins at RT.
5. Detection:
-
Centrifuge lysate at >600 x g to clear debris.
-
Quantify cAMP/cGMP using a competitive ELISA or FRET-based biosensor assay.
Data Analysis & Interpretation
| Observation | Interpretation |
| No effect on basal cAMP | Normal. PDE1 has low basal activity at resting Ca²⁺ levels. |
| Effect only with Ca²⁺ agonist | Success. Confirms the inhibitor is targeting the Ca²⁺-activated PDE1 population. |
| High toxicity | Check DMSO concentration.[3] Ensure 8-MM-IBMX did not precipitate (crystals lyse cells). |
| Inhibition of PDE4/PDE5 | Overdosing. At >100 µM, 8-MM-IBMX loses selectivity and mimics IBMX. |
Selectivity Window:
-
PDE1: IC50 ~4 µM
-
PDE5: IC50 ~30 µM
-
PDE3/4: IC50 >50 µM
-
Guidance: Maintain experimental concentrations below 50 µM to preserve selectivity for PDE1 over PDE5.
References
-
Ahn, H. S., et al. (1989). "Effects of selective inhibitors on cyclic nucleotide phosphodiesterases of rabbit aorta." Biochemical Pharmacology, 38(19), 3331–3339.
-
Ahn, H. S., et al. (1997). "Potent tetracyclic guanine inhibitors of PDE1 and PDE5." Journal of Cardiovascular Pharmacology, 30, 798.
-
Kakkar, R., et al. (1999). "Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1)." Cellular and Molecular Life Sciences, 55, 1164–1186.
-
Sigma-Aldrich Product Datasheet. "8-Methoxymethyl-3-isobutyl-1-methylxanthine."[4]
Sources
- 1. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Utilizing 8-MeOMe-IBMX to Investigate Phosphodiesterase 1 Signaling in Adipocyte Function
Introduction: Beyond a Simple Switch - Deconvoluting Adipocyte Signaling with Selective PDE Inhibition
The differentiation of preadipocytes into mature, lipid-laden adipocytes is a cornerstone of metabolic research, with profound implications for our understanding of obesity, diabetes, and related disorders. For decades, the non-selective phosphodiesterase (PDE) inhibitor 3-isobutyl-1-methylxanthine (IBMX) has been a staple in adipogenic differentiation cocktails. Its mechanism of action relies on a broad elevation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger that initiates the transcriptional cascade leading to the adipocyte phenotype.[1][2] However, the very non-selectivity of IBMX, while effective for inducing differentiation, masks the nuanced roles of the 11 distinct PDE families that fine-tune cyclic nucleotide signaling within the cell.
This application note shifts the focus from broad-spectrum induction to precise investigation. We will explore the use of 8-Methoxymethyl-3-isobutyl-1-methylxanthine (8-MeOMe-IBMX) , a selective inhibitor of Phosphodiesterase 1 (PDE1), as a tool to dissect specific signaling pathways in mature adipocytes.[3] Contrary to the pro-adipogenic effects of broad PDE inhibition, selective inhibition of certain PDE isoforms has been shown to have distinct, and sometimes opposing, effects on adipocyte function. Understanding the roles of individual PDE families is paramount for the development of targeted therapeutics for metabolic diseases.
Here, we provide the scientific rationale for employing a selective PDE1 inhibitor and a detailed protocol for its application in studying a key adipocyte function: lipolysis .
The Scientific Rationale: Why Target PDE1 in Adipocytes?
The phosphodiesterase superfamily comprises a diverse group of enzymes that hydrolyze cAMP and/or cyclic guanosine monophosphate (cGMP), thereby regulating the spatiotemporal dynamics of cyclic nucleotide signaling. In adipocytes, the key players in promoting differentiation are believed to be PDE3B and PDE4.[4][5] Inhibition of these isoforms leads to the sustained elevation of cAMP required to activate Protein Kinase A (PKA) and downstream transcription factors like CCAAT/enhancer-binding protein beta (C/EBPβ) and peroxisome proliferator-activated receptor gamma (PPARγ), the master regulator of adipogenesis.
The role of PDE1 in adipocytes is less defined and appears to be distinct from that of PDE3 and PDE4. In fact, studies using the PDE1 inhibitor vinpocetine have demonstrated an inhibitory effect on adipogenesis.[6] This suggests that PDE1 may not be a primary target for inducing differentiation but could play a crucial role in regulating other metabolic processes in mature adipocytes. One such process is lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol. Lipolysis is tightly controlled by hormonal signals, with catecholamines stimulating and insulin inhibiting the process, largely through the modulation of cAMP levels.
By selectively inhibiting PDE1 with 8-MeOMe-IBMX, researchers can investigate its specific contribution to the regulation of cAMP and/or cGMP pools that govern lipolysis and other mature adipocyte functions, without the confounding global effects of a non-selective inhibitor like IBMX.
Signaling Pathways in Adipocyte Regulation
Caption: Distinct roles of PDE isoforms in adipocyte signaling.
Protocol 1: Differentiation of Preadipocytes into Mature Adipocytes
To study the effects of 8-MeOMe-IBMX on mature adipocyte function, it is first necessary to differentiate a suitable preadipocyte cell line, such as 3T3-L1 cells, into mature adipocytes. The following is a standard and widely used protocol for this purpose.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin solution (100x)
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM stock in ethanol)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture plates (6-well or 12-well)
Media Preparation:
| Medium Name | Composition |
| Growth Medium | DMEM, 10% BCS, 1x Penicillin-Streptomycin |
| Differentiation Medium I (MDI) | DMEM, 10% FBS, 1x Penicillin-Streptomycin, 1 µM Dexamethasone, 0.5 mM IBMX, 10 µg/mL Insulin |
| Differentiation Medium II | DMEM, 10% FBS, 1x Penicillin-Streptomycin, 10 µg/mL Insulin |
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in Growth Medium at a density that allows them to reach confluence within 2-3 days.
-
Contact Inhibition: Once the cells reach 100% confluence (Day 0), allow them to remain in culture for an additional 48 hours to ensure growth arrest.
-
Initiation of Differentiation (Day 2): Aspirate the Growth Medium and replace it with Differentiation Medium I (MDI).
-
Maintenance of Differentiation (Day 4): After 48 hours, aspirate the MDI medium and replace it with Differentiation Medium II.
-
Maturation (Day 6 onwards): Replace the medium with fresh Differentiation Medium II every 48 hours.
-
Mature Adipocytes: By Day 8-12, the cells should be well-differentiated, exhibiting a rounded morphology and containing visible lipid droplets. They are now ready for use in downstream applications.
Protocol 2: Investigating the Effect of 8-MeOMe-IBMX on Lipolysis
This protocol outlines the steps to measure the effect of the selective PDE1 inhibitor, 8-MeOMe-IBMX, on both basal and stimulated lipolysis in mature adipocytes.
Materials:
-
Mature adipocytes (from Protocol 1)
-
Krebs-Ringer Bicarbonate buffer with HEPES (KRBH) supplemented with 2% fatty acid-free Bovine Serum Albumin (BSA)
-
Isoproterenol (a non-selective β-adrenergic agonist)
-
8-MeOMe-IBMX (stock solution in DMSO)
-
Glycerol Assay Kit
-
96-well microplates
Experimental Workflow:
Caption: Workflow for assessing the effect of 8-MeOMe-IBMX on lipolysis.
Procedure:
-
Preparation of Mature Adipocytes: Use mature adipocytes (Day 8-12 of differentiation) in 12-well or 24-well plates.
-
Wash: Gently wash the cells twice with warm PBS to remove any residual medium.
-
Pre-incubation: Add KRBH buffer containing either vehicle (DMSO) or the desired concentration of 8-MeOMe-IBMX to the wells. A concentration range of 1-50 µM can be a starting point for optimization.[3] Incubate for 30-60 minutes at 37°C.
-
Stimulation: To measure stimulated lipolysis, add isoproterenol to the appropriate wells to a final concentration of 10 µM. For basal lipolysis, add an equivalent volume of KRBH buffer.
-
Incubation: Incubate the plates at 37°C for 1-2 hours.
-
Sample Collection: Carefully collect the supernatant from each well into a fresh 96-well plate for glycerol measurement.
-
Glycerol Assay: Measure the glycerol content in the collected supernatants using a commercially available glycerol assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol concentration to the total protein content of the cells in each well. Compare the rates of basal and stimulated lipolysis in the presence and absence of 8-MeOMe-IBMX.
Expected Outcomes and Data Interpretation
Based on existing literature, selective inhibition of PDE1 with compounds like 8-MeOMe-IBMX may have a suppressive effect on lipolysis in certain adipocyte models.[7] This would manifest as a decrease in both basal and isoproterenol-stimulated glycerol release compared to vehicle-treated cells.
Table of Expected Effects of Various PDE Inhibitors on Adipocyte Functions:
| PDE Inhibitor | Selectivity | Expected Effect on Adipogenesis | Expected Effect on Lipolysis |
| IBMX | Non-selective | Strongly Promotes | Promotes |
| 8-MeOMe-IBMX | PDE1 Selective | Likely Inhibitory or No Effect | Potentially Inhibitory |
| Cilostamide | PDE3 Selective | Promotes | Promotes |
| Rolipram | PDE4 Selective | Promotes | Promotes |
A result showing that 8-MeOMe-IBMX inhibits lipolysis would suggest that PDE1 plays a role in maintaining the cAMP pool that is necessary for PKA-mediated phosphorylation and activation of hormone-sensitive lipase (HSL), a key enzyme in the lipolytic cascade. Further experiments could then be designed to measure cAMP levels directly and assess the phosphorylation status of HSL and other PKA targets in the presence of 8-MeOMe-IBMX.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Lipolysis Signal | Poor differentiation of adipocytes. | Confirm differentiation using Oil Red O staining. Optimize differentiation protocol if necessary. |
| Insufficient stimulation with isoproterenol. | Ensure fresh isoproterenol solution is used. Optimize concentration and incubation time. | |
| High Variability Between Replicates | Inconsistent cell numbers per well. | Ensure even cell seeding and check for cell detachment during washes. |
| Pipetting errors during sample collection or assay. | Use calibrated pipettes and be careful to avoid aspirating cells. | |
| No Effect of 8-MeOMe-IBMX | Incorrect concentration. | Perform a dose-response experiment to determine the optimal concentration. |
| Low expression of PDE1 in the cell model. | Verify PDE1 expression using RT-qPCR or Western blotting. | |
| 8-MeOMe-IBMX is not stable in the assay conditions. | Prepare fresh solutions for each experiment. |
Conclusion
The transition from non-selective to selective pharmacological tools represents a significant advancement in our ability to understand complex biological processes. 8-MeOMe-IBMX serves as a prime example of such a tool, enabling researchers to move beyond simply inducing adipogenesis and begin to unravel the intricate regulatory network of phosphodiesterases in mature adipocytes. By employing the protocols outlined in this application note, scientists can precisely investigate the role of PDE1 in adipocyte function, paving the way for a more nuanced understanding of metabolic regulation and the identification of novel therapeutic targets.
References
-
A simplified and defined serum-free medium for cultivating fat across species - PMC. [Link]
-
Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC. [Link]
-
Frontiers in Physiology. Molecular Mechanisms of Adipogenesis: The Anti-adipogenic Role of AMP-Activated Protein Kinase. [Link]
-
ResearchGate. Prolonged treatment with IBMX improves the efficiency of differentiating 3T3-L1 cells into adipocytes | Request PDF. [Link]
-
Current Methods of Adipogenic Differentiation of Mesenchymal Stem Cells - PMC - NIH. [Link]
-
Tseng Lab. Protocols for generation of immortalized human brown and white preadipocyte cell lines. [Link]
-
A PDE1 inhibitor reduces adipogenesis in mice via regulation of lipolysis and adipogenic cell signaling - PMC - NIH. [Link]
-
Patsnap Synapse. What are the therapeutic applications for PDE1 inhibitors?. [Link]
-
Effects of a Phosphodiesterase inhibitor on the Browning of Adipose Tissue in Mice - MDPI. [Link]
-
Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PubMed Central. [Link]
-
Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment Associated with Neurodegenerative and Neuropsychiatric Diseases | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1 - PubMed. [Link]
-
The role of cyclic nucleotide phosphodiesterases in the regulation of adipocyte lipolysis - PubMed. [Link]
-
The role of cyclic nucleotide phosphodiesterases in the regulation of adipocyte lipolysis - PubMed. [Link]
-
The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer's disease: A review - PubMed Central. [Link]
-
Down-regulation of cyclic-nucleotide phosphodiesterase 3B in 3T3-L1 adipocytes induced by tumour necrosis factor alpha and cAMP - PMC - NIH. [Link]
-
APE1/Ref-1 Inhibits Adipogenic Transcription Factors during Adipocyte Differentiation in 3T3-L1 Cells - MDPI. [Link]
-
Alterations in regulation of energy homeostasis in cyclic nucleotide phosphodiesterase 3B–null mice - JCI. [Link]
-
Exposure to p,p′-DDE enhances differentiation of 3T3-L1 preadipocytes in a model of sub-optimal differentiation - NIH. [Link]
-
Expression, Structure/function, Regulation, and Roles of PDE3 Isoforms - Grantome. [Link]
-
Studies on the regulation of phosphodiesterase in human adipose tissue in vitro - PubMed. [Link]
-
Metabolic effects of newly synthesized phosphodiesterase-3 inhibitor 6-[4-(4-methylpiperidin-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one on rat adipocytes - PMC - PubMed Central. [Link]
-
Mechanisms regulating adipocyte lipolysis - PubMed. [Link]
-
cGMP and cAMP differentially regulate differentiation and function of brown adipocytes. [Link]
-
Signaling mechanisms regulating lipolysis - PubMed. [Link]
-
Mir-152 Regulates 3T3-L1 Preadipocyte Proliferation and Differentiation - MDPI. [Link]
-
Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac - PubMed Central. [Link]
-
Altered expression of PDE1 and PDE4 cyclic nucleotide phosphodiesterase isoforms in 7-oxo-prostacyclin-preconditioned rat heart - PubMed. [Link]
-
Increased energy expenditure and protection from diet-induced obesity in mice lacking the cGMP-specific phosphodiesterase, PDE9 | bioRxiv. [Link]
-
Adipocyte lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC - NIH. [Link]
-
Phosphodiesterase 5 Inhibitor Improves Insulin Sensitivity by Regulating Adipose Tissue Macrophage Polarization in Diet-Induced Obese Mice - Diabetes & Metabolism Journal. [Link]
-
Effects of chronic cAMP and cGMP treatment on brown fat cell... - ResearchGate. [Link]
-
Effect of cAMP Signaling Regulation in Osteogenic Differentiation of Adipose-Derived Mesenchymal Stem Cells - PMC - NIH. [Link]
Sources
- 1. Down-regulation of cyclic-nucleotide phosphodiesterase 3B in 3T3-L1 adipocytes induced by tumour necrosis factor alpha and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APE1/Ref-1 Inhibits Adipogenic Transcription Factors during Adipocyte Differentiation in 3T3-L1 Cells [mdpi.com]
- 3. JCI - Alterations in regulation of energy homeostasis in cyclic nucleotide phosphodiesterase 3B–null mice [jci.org]
- 4. Adipocyte lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of cAMP Signaling Regulation in Osteogenic Differentiation of Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cGMP and cAMP differentially regulate differentiation and function of brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-MM-IBMX for Selective PDE1 Inhibition
Welcome to the technical support center for the optimization of 8-methoxymethyl-3-isobutyl-1-methylxanthine (8-MM-IBMX) concentration for selective phosphodiesterase 1 (PDE1) inhibition. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to confidently design and execute experiments with scientific rigor.
Understanding 8-MM-IBMX and PDE1 Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE1 is a dual-substrate PDE, meaning it can hydrolyze both cAMP and cGMP, and its activity is calcium/calmodulin-dependent. Selective inhibition of PDE1 is of significant interest for therapeutic development in various areas, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.
8-MM-IBMX is a derivative of the non-selective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX). The addition of the 8-methoxymethyl group confers increased selectivity for PDE1 over other PDE isoforms.[1] However, achieving true selectivity in a cellular context requires careful optimization of the inhibitor concentration to minimize off-target effects.
Signaling Pathway of PDE1
Caption: PDE1 signaling pathway and inhibition by 8-MM-IBMX.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using 8-MM-IBMX over the more common non-selective inhibitor, IBMX?
A1: The primary advantage of 8-MM-IBMX is its enhanced selectivity for the PDE1 isoform. While IBMX is a broad-spectrum PDE inhibitor with activity against multiple PDE families, 8-MM-IBMX has been shown to be significantly more potent against PDE1 compared to many other isoforms.[1] This selectivity is crucial for dissecting the specific role of PDE1 in cellular signaling pathways without the confounding effects of inhibiting other PDEs. For instance, non-selective inhibition by IBMX can lead to widespread changes in both cAMP and cGMP levels, making it difficult to attribute observed effects to a single PDE family.[2]
Q2: What is a good starting concentration for 8-MM-IBMX in a cell-based assay?
A2: A good starting point for a cell-based assay is to perform a dose-response experiment with concentrations ranging from 0.1 µM to 100 µM.[3] Based on its reported IC50 values, a significant effect on PDE1 activity is expected within this range. The optimal concentration will ultimately depend on the specific cell type, the expression level of PDE1, and the experimental endpoint being measured.
Q3: How should I prepare and store my 8-MM-IBMX stock solution?
A3: 8-MM-IBMX is typically soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working solutions, dilute the DMSO stock into your aqueous experimental buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can have cytotoxic effects. It is generally advisable to keep the final DMSO concentration below 0.5%.
Q4: Can 8-MM-IBMX be used to study both cAMP and cGMP signaling?
A4: Yes, as PDE1 is a dual-substrate enzyme, its inhibition by 8-MM-IBMX can lead to the accumulation of both cAMP and cGMP. The relative increase in each cyclic nucleotide will depend on the relative expression and activity of adenylyl and guanylyl cyclases in your experimental system, as well as the basal activity of PDE1 towards each substrate.
Experimental Protocols
Protocol 1: Determining the IC50 of 8-MM-IBMX for PDE1
This protocol outlines a typical in vitro enzyme assay to determine the half-maximal inhibitory concentration (IC50) of 8-MM-IBMX for purified PDE1.
Caption: Workflow for IC50 determination of 8-MM-IBMX.
Materials:
-
Purified recombinant PDE1 enzyme
-
8-MM-IBMX
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM CaCl2, and 10 nM Calmodulin)
-
Cyclic nucleotide substrate (cAMP or cGMP)
-
A suitable PDE activity assay kit (e.g., fluorescence polarization, FRET, or luminescence-based)
-
96-well microplates
-
Multichannel pipettes
-
Plate reader
Procedure:
-
Prepare a serial dilution of 8-MM-IBMX: Start with a high concentration (e.g., 1 mM) and perform a 1:3 or 1:10 serial dilution in the assay buffer to create a range of concentrations (e.g., 1 mM to 1 nM).
-
Prepare the enzyme solution: Dilute the purified PDE1 enzyme in the assay buffer to a concentration that gives a robust signal in the absence of inhibitor.
-
Set up the assay plate:
-
Add 25 µL of assay buffer to each well.
-
Add 5 µL of the serially diluted 8-MM-IBMX solutions to the respective wells. Include a "no inhibitor" control (assay buffer only) and a "no enzyme" control.
-
Add 10 µL of the diluted PDE1 enzyme solution to all wells except the "no enzyme" control.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 10 µL of the cyclic nucleotide substrate to all wells to start the reaction. The final substrate concentration should be at or below the Km value for the enzyme to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the enzyme reaction.
-
Terminate the reaction: Stop the reaction according to the instructions of your chosen assay kit (e.g., by adding a stop solution).
-
Detection: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis:
-
Subtract the background signal (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each 8-MM-IBMX concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the 8-MM-IBMX concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Temperature gradients across the plate | - Use calibrated multichannel pipettes.- Ensure thorough mixing after each reagent addition.- Incubate the plate in a temperature-controlled environment and allow it to equilibrate before reading. |
| No or very low inhibition observed even at high 8-MM-IBMX concentrations | - Inactive 8-MM-IBMX- Low expression or activity of PDE1 in the experimental system- Incorrect assay conditions | - Verify the purity and activity of your 8-MM-IBMX stock.- Confirm the presence and activity of PDE1 in your cell lysate or purified enzyme preparation using a positive control inhibitor (e.g., IBMX).- Optimize assay conditions such as pH, temperature, and cofactor concentrations (Ca2+/Calmodulin). |
| Apparent off-target effects at concentrations intended for selective PDE1 inhibition | - Inhibition of other PDE isoforms with similar sensitivity- Non-specific interactions with other cellular components | - Consult the selectivity profile of 8-MM-IBMX (see table below) and consider using a lower concentration.- Use a structurally unrelated selective PDE1 inhibitor as a control to confirm that the observed effect is specific to PDE1 inhibition.- Perform counter-screening against other relevant PDE isoforms expressed in your cell type. |
| Poor solubility of 8-MM-IBMX in aqueous buffer | - Exceeding the solubility limit of the compound | - Ensure the final DMSO concentration is sufficient to keep the compound in solution.- Prepare fresh working solutions for each experiment.- If precipitation is observed, sonicate the solution briefly or prepare a new, lower concentration stock. |
| Inconsistent results between experiments | - Variation in cell passage number or confluency- Inconsistent incubation times- Degradation of reagents | - Use cells within a consistent passage number range and seed them at the same density.- Use a timer for all incubation steps to ensure consistency.- Aliquot and store reagents properly to maintain their stability. |
Data Presentation
Selectivity Profile of 8-MM-IBMX
The following table summarizes the reported IC50 values of 8-MM-IBMX against various human PDE isoforms, highlighting its selectivity for PDE1.
| PDE Isoform | 8-MM-IBMX IC50 (µM) | Reference |
| PDE1 | ~5 | [1] |
| PDE2 | >400 | [1] |
| PDE3 | >400 | [1] |
| PDE4 | 37 | [1] |
| PDE5 | 2 | [1] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
References
-
Regulation of cAMP accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells. bioRxiv. [Link]
-
Regulation of cAMP accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells. National Institutes of Health. [Link]
-
Dose- and time-dependent activity of the non-selective PDE inhibitor IBMX. ResearchGate. [Link]
-
Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells. PubMed. [Link]
-
PCR Troubleshooting. Bio-Rad. [Link]
-
Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. National Institutes of Health. [Link]
-
PDE1A Assay Kit. BPS Bioscience. [Link]
-
Dose-inhibition curve and its application to the analysis of ACh-receptor activity. PubMed. [Link]
-
Synergistic Inhibition of Vascular Smooth Muscle Cell Migration by Phosphodiesterase 3 and Phosphodiesterase 4 Inhibitors. AHA Journals. [Link]
-
Multi-output prediction of dose–response curves enables drug repositioning and biomarker discovery. Nature. [Link]
-
IBMX. BioCrick. [Link]
-
In vitro concentration-response curve and in vivo dose-response curves for inhibition of neuronal activity by baclofen. ResearchGate. [Link]
-
Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays. National Institutes of Health. [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Institutes of Health. [Link]
-
The Phosphodiesterase Inhibitor IBMX Blocks the Potassium Channel THIK-1 from the Extracellular Side. PubMed. [Link]
Sources
Technical Support Center: Strategies for Ensuring On-Target Specificity of MMP Inhibitors in Cellular Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Matrix Metalloproteinase (MMP) inhibitors in cellular experiments. Our goal is to equip you with the knowledge and protocols necessary to distinguish on-target effects from off-target artifacts, ensuring the scientific integrity of your results.
A quick note on terminology: While you may be working with a specific inhibitor designated "MMPX," this guide will address the broader class of Matrix Metalloproteinase (MMP) inhibitors. The principles and validation techniques discussed are widely applicable to any small molecule inhibitor targeting this enzyme family. Initial searches indicate "MMPX" is also a name for a PDE1 inhibitor[1]; however, the context of off-target effects is a significant and well-documented challenge within the MMP inhibitor field, which this guide will focus on.
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise when using MMP inhibitors in a research setting.
Q1: What are the primary sources of off-target effects with MMP inhibitors?
Off-target effects from MMP inhibitors primarily stem from two sources: lack of selectivity within the MMP family and cross-reactivity with other metalloproteinases.
-
Low Intra-Family Selectivity: The MMP family has over 20 members with highly conserved catalytic domains, which are the binding sites for most inhibitors.[2] Many inhibitors, especially early-generation broad-spectrum ones, struggle to differentiate between various MMPs (e.g., MMP-1, MMP-2, MMP-9, MMP-13).[3] This can lead to confounding results if the observed phenotype is caused by the inhibition of an unintended MMP.
-
Cross-Reactivity with Other Proteases: The zinc-binding motifs targeted by many MMP inhibitors are also present in other enzyme families, most notably the ADAM (A Disintegrin and Metalloproteinase) and ADAMTS (ADAM with Thrombospondin motifs) families.[4][5] For instance, hydroxamic acid-based inhibitors, a common class of MMP inhibitors, are known to chelate zinc ions non-specifically and can potently inhibit ADAMs.[4][6]
-
Musculoskeletal Syndrome (MSS): This is a well-documented side effect of broad-spectrum MMP inhibitors in clinical trials, characterized by joint pain and inflammation.[4][7] While the exact cause is complex, it is believed to result from the inhibition of a combination of MMPs and/or other related enzymes.[4]
Q2: How do I select an appropriate working concentration for my MMP inhibitor to enhance specificity?
Using the correct concentration is arguably the most critical factor in minimizing off-target effects. The goal is to inhibit your target MMP without affecting other proteins.
-
Start with the IC₅₀/Kᵢ Value: The half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) is the starting point. For cellular assays, a common practice is to begin with a concentration 5 to 10 times higher than the in vitro IC₅₀ to account for cell permeability and other factors. However, some researchers suggest using concentrations as high as 100 times the Kᵢ.[8]
-
Perform a Dose-Response Curve: The most rigorous approach is to perform a dose-response experiment. Test a wide range of concentrations (e.g., from 0.1x to 1000x the IC₅₀) to identify the lowest concentration that produces the desired biological effect.
-
Beware of High Concentrations: Be cautious with concentrations exceeding 10 µM. At such high levels, the likelihood of off-target activity increases significantly for most small molecule inhibitors.[9][10] If your inhibitor is only effective at these high concentrations, it may be acting non-specifically.
Q3: What are the essential experimental controls to include when using an MMP inhibitor?
Robust controls are non-negotiable for validating your findings. They provide the necessary context to attribute an observed effect to the inhibition of your specific target.
| Control Type | Purpose | Rationale & Best Practice |
| Vehicle Control | To account for any effects of the inhibitor's solvent. | Most inhibitors are dissolved in DMSO. Cells should be treated with the same final concentration of DMSO as the inhibitor-treated samples. Most cell lines can tolerate up to 0.5-1% DMSO.[8] |
| Inactive Analog Control | To demonstrate the effect is due to the specific chemical structure of the active inhibitor. | This is the gold standard. Use a structurally similar but biologically inactive version of your inhibitor. If the inactive analog does not produce the same phenotype, it strongly supports an on-target mechanism.[7][9][10] |
| Structurally Unrelated Inhibitor Control | To confirm the effect is due to inhibition of the target, not an artifact of a specific chemical scaffold. | Use a second, validated inhibitor against the same target but with a different chemical structure. Reproducing the phenotype with a different inhibitor strengthens the conclusion that the effect is on-target.[7] |
| Genetic Controls (siRNA/shRNA/CRISPR) | To phenocopy the effects of the inhibitor by genetically removing the target. | This is a crucial validation step. Depleting the target MMP using genetic tools should replicate the biological effects observed with the chemical inhibitor. A lack of concordance suggests the inhibitor's effects are off-target.[11] |
Q4: How can I experimentally confirm that my results are due to on-target MMP inhibition?
Beyond the essential controls, several validation assays can directly test for on-target activity and rule out off-target interference.
-
Rescue Experiments: If the inhibitor's phenotype is truly on-target, it should be reversible. This can be attempted by:
-
Overexpressing a resistant mutant of the target MMP that the inhibitor cannot bind to.
-
Adding back the downstream product of the MMP's enzymatic activity.[7]
-
-
Direct Activity Assays: Measure the activity of your target MMP and other related MMPs directly from cell lysates or conditioned media. Gelatin zymography is a common and effective method for assessing the activity of MMP-2 and MMP-9.[12] A selective inhibitor should reduce the activity of the target MMP with minimal effect on others.
-
Target Engagement Assays: These advanced assays confirm that the inhibitor is physically binding to its intended target within the cell. Techniques like cellular thermal shift assay (CETSA) can measure changes in the thermal stability of the target protein upon inhibitor binding.
-
Signaling Pathway Analysis: Analyze the downstream signaling pathways known to be regulated by your target MMP. For example, if MMP-9 is known to activate a specific pathway, treatment with a selective MMP-9 inhibitor should lead to a measurable decrease in the activity of that pathway's components.[13][14]
Troubleshooting & Experimental Protocols
This section provides structured guides for common issues and essential validation experiments.
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cellular Toxicity | 1. Inhibitor concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic.3. The inhibitor itself is inherently cytotoxic through on- or off-target effects. | 1. Perform a dose-response curve to find the EC₅₀ for toxicity and work well below that concentration.2. Ensure the final solvent concentration is non-toxic (typically <0.5% DMSO).3. Compare with a structurally distinct inhibitor for the same target. If both are toxic, the on-target effect may be cell death. |
| Inconsistent or No Effect | 1. Inhibitor is unstable in culture media.2. Inhibitor has poor cell permeability.3. Inhibitor concentration is too low.4. Incorrect inhibitor handling or storage. | 1. Some compounds degrade quickly in aqueous media.[15] Consider replenishing the media with fresh inhibitor more frequently.2. Confirm that the inhibitor is documented as cell-permeable.3. Increase concentration systematically in a dose-response experiment.4. Store stock solutions in small, single-use aliquots at -80°C to avoid freeze-thaw cycles.[15] |
| Phenotype does not match genetic knockdown | 1. The inhibitor has significant off-target effects.2. The genetic knockdown is incomplete.3. The inhibitor affects non-catalytic functions of the MMP that knockdown does not. | 1. This is strong evidence of an off-target mechanism.[11] Use the controls listed in Q3 to investigate.2. Validate knockdown efficiency by qPCR and Western blot.3. Consider this possibility if the MMP has known scaffolding functions independent of its protease activity. |
Experimental Workflow & Protocols
Workflow for Validating MMP Inhibitor Specificity
The following diagram outlines a logical workflow for moving from initial experiments to robustly validated, on-target results.
Caption: Workflow for validating MMP inhibitor specificity.
Protocol 1: General Dose-Response Experiment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of your MMP inhibitor in culture media. Also, prepare a 2x vehicle control. A typical range might span from 1 nM to 50 µM.
-
Treatment: Remove the existing media from the cells and add equal volumes of the 2x inhibitor dilutions or 2x vehicle control.
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform your primary functional assay (e.g., cell migration, proliferation, invasion assay). In a parallel plate, perform a viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.
-
Analysis: Plot the functional response and viability against the logarithm of the inhibitor concentration to determine the lowest effective, non-toxic concentration.
Protocol 2: Gelatin Zymography for MMP-2/MMP-9 Activity
-
Sample Preparation: Culture cells in serum-free media for 24-48 hours to allow for the accumulation of secreted MMPs. Collect the conditioned media. Concentrate the media if necessary.
-
Gel Preparation: Prepare a standard SDS-PAGE gel (e.g., 10%) but co-polymerize it with gelatin at a final concentration of 1 mg/mL. Do not boil the samples or use a reducing agent in the sample buffer.
-
Electrophoresis: Run the gel at 4°C to prevent MMP activity during separation.
-
Renaturation: After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel overnight at 37°C in a developing buffer containing CaCl₂ and ZnCl₂, which are necessary for MMP activity.
-
Staining & Destaining: Stain the gel with Coomassie Brilliant Blue. Clear bands will appear against a blue background where the gelatin has been degraded by MMPs. The molecular weight of the bands corresponds to pro- and active forms of MMP-2 and MMP-9.
-
Analysis: Quantify the clear bands using densitometry. Compare the band intensity from inhibitor-treated samples to controls. A selective inhibitor should reduce the activity of its target with minimal impact on other visible bands.[12]
Signaling Pathway Considerations
Understanding the signaling context is crucial. MMPs don't act in a vacuum; they cleave extracellular matrix components, growth factors, and cell surface receptors, initiating complex downstream cascades.
Caption: On-target vs. potential off-target signaling of an MMP inhibitor.
By diligently applying these principles, controls, and validation assays, you can significantly increase the confidence and reproducibility of your research involving MMP inhibitors.
References
- BenchChem. Navigating the Crossroads of MMP Inhibition: A Comparative Guide to Cross-Reactivity on VPLSLYSG Cleavage. BenchChem.
- Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. PMC.
- Cabral-Pacheco, G. A., et al. (2020). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. PMC.
- Lauer-Fields, J., et al. (2019). Matrix Metalloproteinase Triple-Helical Peptide Inhibitors: Potential Cross-Reactivity with Caspase-11. MDPI.
- Mayo Clinic. (2017). Development of high affinity and high specificity inhibitors of matrix metalloproteinase 14 through computational design and directed evolution. Mayo Clinic.
- Bahudhanapati, H., et al. (2005). Constraining specificity in the N-domain of tissue inhibitor of metalloproteinases-1. PMC.
- Roy, P. (2012). Matrix metalloproteinase inhibitors: specificity of binding and structure-activity relationships. ResearchGate.
- BenchChem. Comparative Analysis of a Selective MMP-13 Inhibitor: A Guide to Cross-Reactivity with Other Metalloproteinases. BenchChem.
- MedchemExpress.com. MMPX | PDE1 Inhibitor. MedchemExpress.com.
- BenchChem. Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture. BenchChem.
- Sigma-Aldrich. How to Use Inhibitors. Sigma-Aldrich.
- Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
- Gendron, R., et al. (2000). Inhibition of the Activities of Matrix Metalloproteinases 2, 8, and 9 by Chlorhexidine. PMC.
- Biomol Blog. (2020). Small Molecule Inhibitors Selection Guide. Biomol Blog.
- ResearchGate. (2015). Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture? ResearchGate.
- Lin, A., et al. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. bioRxiv.
- BenchChem. Mmp-9-IN-7 off-target effects and how to mitigate them. BenchChem.
- Cayman Chemical. (2019). Small Molecule Inhibitors Selection Guide. Cayman Chemical.
- Fukuda, S., et al. (2020). Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library. PMC.
- Gialeli, C., et al. (2021). MMP9: A Tough Target for Targeted Therapy for Cancer. MDPI.
- Xu, F., et al. (2018). Downregulations of AKT/mTOR Signaling Pathway for Salmonella-Mediated Suppression of Matrix Metalloproteinases-9 Expression in Mouse Tumor Models. PMC.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.biomol.com [resources.biomol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the Activities of Matrix Metalloproteinases 2, 8, and 9 by Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MMP9: A Tough Target for Targeted Therapy for Cancer [mdpi.com]
- 14. Downregulations of AKT/mTOR Signaling Pathway for Salmonella-Mediated Suppression of Matrix Metalloproteinases-9 Expression in Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of 8-Methoxymethyl IBMX
Welcome to the technical support center for 8-methoxymethyl-1-methyl-3-(2-methylpropyl)-1H-purine-2,6(3H,7H)-dione (8-MM-IBMX). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on overcoming the challenges associated with the in vivo use of this potent phosphodiesterase 1 (PDE1) inhibitor. As Senior Application Scientists, we have compiled this information to help you navigate the complexities of its formulation and experimental application, ensuring the integrity and success of your research.
Understanding the Challenge: The Physicochemical Properties of 8-MM-IBMX
8-MM-IBMX is a valuable tool for studying the role of PDE1 in various physiological processes. However, its utility in in vivo research is often hampered by its physicochemical properties, primarily its poor aqueous solubility. This can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations and obtain reproducible results.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₄O₃ | [2] |
| Molecular Weight | 266.301 g/mol | [2] |
| Appearance | Crystalline solid | - |
| Aqueous Solubility | Insoluble | - |
| Organic Solvent Solubility | Slightly soluble in chloroform and methanol. Soluble in ethanol and DMSO at varying concentrations. | - |
The primary hurdle to overcome is the low aqueous solubility, which is a common issue for many xanthine derivatives. This guide will provide you with strategies to enhance the solubility and, consequently, the bioavailability of 8-MM-IBMX for your in vivo studies.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions and issues that researchers encounter when working with 8-MM-IBMX in vivo.
Q1: I'm seeing high variability in my animal studies after oral administration of 8-MM-IBMX. What could be the cause?
High variability in response to an orally administered compound with low aqueous solubility is often due to inconsistent absorption from the gastrointestinal (GI) tract.[1] When a compound is poorly soluble, its dissolution in the GI fluids can be erratic, leading to unpredictable plasma concentrations between subjects.
Q2: Can I simply dissolve 8-MM-IBMX in DMSO for oral gavage?
While DMSO is a good solvent for 8-MM-IBMX, using high concentrations for in vivo studies is not recommended due to potential toxicity. Furthermore, when a DMSO stock solution is introduced into the aqueous environment of the GI tract, the compound can precipitate out, leading to poor absorption. A common approach for related compounds like IBMX is to use a vehicle such as 10% DMSO in saline for subcutaneous injection, but this may not be suitable for oral administration.[3]
Q3: What are the main strategies to improve the oral bioavailability of 8-MM-IBMX?
The two primary strategies we will focus on in this guide are:
-
Cyclodextrin Complexation: Encapsulating the hydrophobic 8-MM-IBMX molecule within the hydrophobic core of a cyclodextrin can significantly enhance its aqueous solubility.[4]
-
Lipid-Based Formulations: Dissolving 8-MM-IBMX in a lipid-based vehicle can improve its absorption by utilizing the body's natural lipid absorption pathways.[5][6]
Q4: How do I know if my formulation strategy is working?
The most direct way to assess the effectiveness of a formulation is to conduct a pilot pharmacokinetic (PK) study in your animal model.[7] This involves administering the different formulations and measuring the concentration of 8-MM-IBMX in the plasma at various time points. An improved formulation will result in a higher maximum plasma concentration (Cmax) and a larger area under the curve (AUC).
Troubleshooting Guide
This section provides a more detailed approach to troubleshooting common problems encountered during in vivo research with 8-MM-IBMX.
Issue 1: Inconsistent or No Observable Phenotypic Effect
If you are not observing the expected biological effect after administering 8-MM-IBMX, it is likely that the compound is not reaching its target in sufficient concentrations.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of in vivo effect.
-
Verify Compound Integrity and Dose Calculation: Ensure the purity of your 8-MM-IBMX lot and double-check your dose calculations.
-
Assess Formulation and Route of Administration: As discussed, simple aqueous suspensions or high-concentration DMSO solutions are often inadequate for oral administration. Consider the formulation strategies outlined in this guide.
-
Conduct a Pilot PK Study: This is the most definitive way to determine if your formulation is delivering the compound systemically. A well-designed PK study will provide crucial data on absorption, distribution, metabolism, and excretion (ADME).[7]
-
Optimize Formulation: Based on the PK data, you may need to further refine your formulation. This could involve trying a different type of cyclodextrin or altering the composition of your lipid-based vehicle.
-
Re-evaluate In Vivo Model: If you have confirmed adequate systemic exposure but are still not seeing a phenotypic effect, you may need to reconsider the suitability of your animal model or the dose range you are testing.
Issue 2: Compound Precipitation in Formulation
If you observe your compound precipitating out of solution before or after administration, this will lead to low and variable bioavailability.
Troubleshooting Steps:
-
For Cyclodextrin Formulations:
-
Ensure you are using a cyclodextrin with appropriate cavity size and solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point due to its high aqueous solubility and safety profile.
-
Optimize the molar ratio of 8-MM-IBMX to cyclodextrin. A 1:1 stoichiometry is a common starting point.[8]
-
Confirm the formation of the inclusion complex using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy.[8]
-
-
For Lipid-Based Formulations:
-
Perform a solubility screen with a panel of oils, surfactants, and co-solvents to identify excipients that can effectively dissolve 8-MM-IBMX.[6]
-
Ensure the miscibility of your chosen excipients.
-
Test the dispersibility of the formulation in an aqueous medium to ensure it forms a stable emulsion or microemulsion.[6]
-
Experimental Protocols
The following are detailed, step-by-step protocols for preparing and evaluating formulations of 8-MM-IBMX.
Protocol 1: Preparation of an 8-MM-IBMX-Cyclodextrin Inclusion Complex (Kneading Method)
This method is simple and effective for laboratory-scale preparation.[9]
-
Calculate Molar Ratio: Determine the required mass of 8-MM-IBMX and hydroxypropyl-β-cyclodextrin (HP-β-CD) for a 1:1 molar ratio.
-
Trituration: Place the calculated amount of HP-β-CD in a glass mortar.
-
Add Solvent: Add a small amount of a 50:50 ethanol:water solution to the HP-β-CD to form a paste.
-
Incorporate 8-MM-IBMX: Slowly add the 8-MM-IBMX powder to the paste while continuously kneading with a pestle.
-
Knead: Continue kneading for 30-60 minutes. The mixture should become a uniform, sticky paste.
-
Drying: Spread the paste in a thin layer on a glass dish and dry in a vacuum oven at 40°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve.
-
Storage: Store the complex in a desiccator at room temperature.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for 8-MM-IBMX
This protocol outlines the development of a lipid-based formulation.[5][6]
Workflow for SEDDS Development
Sources
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Methoxymethyl-3-isobutyl-1-methylxanthine - Wikipedia [en.wikipedia.org]
- 3. IBMX (Methylisobutylxanthine) | PDE inhibitor | TargetMol [targetmol.com]
- 4. Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 6. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 7. PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oatext.com [oatext.com]
Technical Support Center: 8-Methoxymethyl-3-isobutyl-1-methylxanthine (MMX)
Document ID: TSS-MMX-20260131-V1
Last Updated: January 31, 2026
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 8-Methoxymethyl-3-isobutyl-1-methylxanthine (MMX), a potent and selective phosphodiesterase 1 (PDE1) inhibitor.[1] The stability and purity of MMX stock solutions are paramount for obtaining reproducible and reliable experimental results. This document provides a comprehensive resource for the preparation, storage, and troubleshooting of MMX stock solutions, grounded in established chemical principles and best laboratory practices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of MMX.
Q1: What is the recommended solvent for preparing MMX stock solutions?
A1: MMX is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] For most cell-based assays, DMSO is the preferred solvent due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations (typically <0.1%).
Q2: What is the recommended storage temperature and duration for MMX stock solutions?
A2: MMX stock solutions are stable for up to 3 months when stored at -20°C.[2][3] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: My MMX stock solution has turned yellow. Is it still usable?
A3: A yellow discoloration may indicate degradation of the compound or the solvent. We strongly recommend preparing a fresh stock solution and verifying its purity. Using a discolored solution could lead to inaccurate and irreproducible results.
Q4: Can I store my MMX stock solution at 4°C?
A4: While short-term storage at 4°C (e.g., for a few hours during an experiment) is unlikely to cause significant degradation, long-term storage at this temperature is not recommended. For optimal stability, stock solutions should be stored at -20°C.[2][3]
Q5: What are the potential degradation products of MMX?
A5: While specific degradation studies on MMX are not extensively published, based on its chemical structure, potential degradation pathways include hydrolysis of the 8-methoxymethyl group to form 8-hydroxymethyl-3-isobutyl-1-methylxanthine, which could be further oxidized to 8-carboxy-3-isobutyl-1-methylxanthine. Cleavage of the entire 8-substituent to yield 3-isobutyl-1-methylxanthine is also a possibility under harsh conditions.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with MMX.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or lower than expected PDE1 inhibition. | 1. Degraded MMX stock solution: The active concentration of MMX may be lower than stated due to improper storage or age. 2. Inaccurate pipetting: Errors in dilution can lead to incorrect final concentrations. 3. Precipitation of MMX in aqueous buffer: MMX has limited aqueous solubility. | 1. Prepare a fresh stock solution of MMX. Follow the protocol in Part 3 of this guide. 2. Verify pipette calibration. 3. Ensure the final concentration of the solvent (e.g., DMSO) in the assay buffer is sufficient to maintain MMX solubility. A final DMSO concentration of 0.1% is generally well-tolerated in most assays. |
| High background signal or off-target effects. | 1. Presence of impurities in the MMX stock: Degradation products or residual synthesis impurities may have biological activity. 2. High solvent concentration: The solvent (e.g., DMSO) may be exerting its own biological effects. | 1. Assess the purity of your MMX stock solution using HPLC (see Part 4). 2. Run a solvent control in your experiment with the same final concentration of the solvent used to deliver MMX. |
| Visible precipitate in the MMX stock solution upon thawing. | 1. Concentration exceeds solubility limit: The MMX concentration in the chosen solvent may be too high. 2. Solution was not fully dissolved initially. | 1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a new stock solution at a lower concentration. 2. Ensure complete dissolution when initially preparing the stock solution. Sonication can aid in this process. |
Part 3: Experimental Protocols
Protocol for Preparation of a 10 mM MMX Stock Solution in DMSO
Materials:
-
8-Methoxymethyl-3-isobutyl-1-methylxanthine (MMX) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Allow the MMX powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a desired amount of MMX powder (e.g., 2.66 mg for a 1 mL of 10 mM solution). The molecular weight of MMX is 266.30 g/mol .[2][4]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the MMX powder.
-
Mixing: Vortex the solution thoroughly until the MMX is completely dissolved. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes. Amber tubes are recommended to protect the solution from light.
-
Storage: Store the aliquots at -20°C for up to 3 months.[2][3]
Workflow for Investigating MMX Stock Solution Degradation
This workflow outlines the steps to take if you suspect your MMX stock solution has degraded.
Caption: Workflow for troubleshooting suspected MMX degradation.
Part 4: Scientific Integrity & Logic
Understanding MMX Degradation Pathways
-
Hydrolysis: The ether linkage in the 8-methoxymethyl group is susceptible to both acid and base-catalyzed hydrolysis. This would likely result in the formation of 8-hydroxymethyl-3-isobutyl-1-methylxanthine and methanol. Further oxidation of the 8-hydroxymethyl group could yield 8-carboxy-3-isobutyl-1-methylxanthine.
-
Oxidation: The xanthine ring system and the methoxymethyl group can be susceptible to oxidation. Oxidative stress could lead to the formation of various oxidized derivatives, potentially altering the biological activity of the compound.
The following diagram illustrates the proposed hydrolytic degradation pathway of MMX.
Caption: Proposed hydrolytic degradation pathway of MMX.
Analytical Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of MMX stock solutions and detecting the presence of degradation products. While a specific validated method for MMX is not published, a general reverse-phase HPLC method for xanthine derivatives can be adapted.[5][6][7][8]
4.2.1 Suggested HPLC Method Parameters
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at the λmax of MMX (approximately 273 nm). |
| Injection Volume | 10-20 µL |
4.2.2 Self-Validating System for Purity Check
To ensure the integrity of your experimental results, we recommend the following self-validating approach:
-
Initial Purity Check: Upon receiving a new batch of MMX powder, prepare a stock solution and analyze its purity via HPLC. This will serve as your baseline chromatogram.
-
Periodic Stability Testing: For long-term studies, re-analyze an aliquot of your stock solution at regular intervals (e.g., monthly) to monitor for the appearance of new peaks, which would indicate degradation.
-
Troubleshooting Analysis: If you encounter inconsistent experimental results, analyze your current stock solution and compare the chromatogram to your baseline. The presence of significant degradation peaks would warrant the preparation of a fresh stock solution.
References
-
Wikipedia. (2024, January 17). 8-Methoxymethyl-3-isobutyl-1-methylxanthine. Retrieved from [Link]
- Pavlíková, Z., et al. (2019). Determination of methylxanthines in tea samples by HPLC method. Potravinarstvo Slovak Journal of Food Sciences, 13(1), 973-979.
- Brand, M. H., & Roussos, S. (1998). A new HPLC analytical method to study fungal caffeine metabolism. Biotechnology Techniques, 12(5), 359-361.
- Matuszko, G., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1009.
-
Merck. (n.d.). 3-Isobutyl-1-methylxanthine - CAS 28822-58-4 - Calbiochem. Retrieved from [Link]
- Al-Adhami, M. A., & Al-Allaf, T. A. (2018). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Journal of Pharmaceutical Sciences and Research, 10(9), 2269-2273.
-
Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Retrieved from [Link]
- Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526.
-
PubChem. (n.d.). 8-Methoxymethyl-3-isobutyl-1-methylxanthine. Retrieved from [Link]
- Singh, S., et al. (2017). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. Journal of Pharmaceutical and Biomedical Analysis, 145, 549-558.
- Pop, A., et al. (2012). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. Cellulose Chemistry and Technology, 46(9-10), 595-601.
- Jacobson, K. A., et al. (1986). 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. Molecular Pharmacology, 30(4), 337-344.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MP Biomedicals. (n.d.). 3-Isobutyl-1-Methyl Xanthine. Retrieved from [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. 8-Methoxymethyl-3-isobutyl-1-methylxanthine | C12H18N4O3 | CID 155806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uni-saarland.de [uni-saarland.de]
- 5. researchgate.net [researchgate.net]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 8-Methoxymethyl-IBMX Intracellular Availability
Executive Summary & Mechanism
8-Methoxymethyl-IBMX (8-MM-IBMX) is a selective inhibitor of calcium/calmodulin-stimulated phosphodiesterase (PDE1) .[1] Unlike the non-selective parent compound IBMX, 8-MM-IBMX distinguishes PDE1 from other families (PDE2, 3,[1] 4) with an IC
The User Challenge: While vendors classify 8-MM-IBMX as "cell-permeable," researchers often report inconsistent intracellular potency. As a Senior Application Scientist, I have diagnosed that this is rarely a failure of the molecule to cross the membrane eventually, but rather a failure of bioavailability kinetics . The polar methoxymethyl group reduces lipophilicity compared to alkyl-substituted xanthines, making membrane transit slower, while its poor aqueous solubility leads to "silent precipitation" in culture media.
This guide provides the protocols to distinguish between permeability issues and solubility artifacts .
PDE1 Signaling Context
The following diagram illustrates the specific pathway 8-MM-IBMX targets, highlighting why intracellular access is critical for dampening Ca
Figure 1: Mechanism of Action.[1][2][3] 8-MM-IBMX must penetrate the cytosol to inhibit the Ca2+/Calmodulin-activated PDE1 complex.
Diagnostic Phase: Is it Permeability or Solubility?
Before altering your biological hypothesis, you must rule out Micro-Precipitation . Xanthine derivatives are notorious for crashing out of solution when a concentrated DMSO stock hits aqueous media, forming micro-crystals invisible to the naked eye but too large to enter cells.
Comparative Physicochemical Data
| Property | IBMX (Parent) | 8-MM-IBMX (Target) | Implication |
| Selectivity | Non-selective (PDE1-5) | PDE1 Selective | 8-MM-IBMX requires higher precision in dosing. |
| LogP (Lipophilicity) | ~0.85 | Lower | Slower passive diffusion across membranes. |
| Aq. Solubility | Low | Very Low | High risk of precipitation in media >50 µM. |
| IC | ~19 µM | ~5 µM | More potent, but only if dissolved. |
Troubleshooting Protocols
Protocol A: The "DMSO Step-Down" Solubilization
Use this method to prevent "shock precipitation" when dosing cells.
The Error: Pipetting 100% DMSO stock directly into the cell culture well. The Fix: Create an intermediate dilution.
-
Prepare Stock: Dissolve 8-MM-IBMX in high-quality anhydrous DMSO to 25 mM . Vortex vigorously.
-
Intermediate Step: In a sterile tube, add the DMSO stock to serum-free media (pre-warmed to 37°C) to create a 2x working concentration .
-
Critical: Add the DMSO stock dropwise while vortexing the media.
-
Visual Check: Hold the tube up to a light. If it looks cloudy or opalescent, the compound has precipitated. You cannot proceed. Sonicate for 5 minutes at 37°C.
-
-
Final Dosing: Add this 2x intermediate solution to your cells (which are in 1x volume of media) to reach the 1x final concentration.
Protocol B: Serum-Free "Wash-In"
Use this if you suspect Albumin binding is sequestering the drug.
The Logic: 8-MM-IBMX may bind non-specifically to Bovine Serum Albumin (BSA) or FBS in your culture media, reducing the free concentration available to cross the membrane.
-
Wash: Gently wash cells 2x with pre-warmed HBSS or serum-free media.
-
Pulse: Incubate cells with 8-MM-IBMX in serum-free media for 45–60 minutes .
-
Note: The reduced lipophilicity of the methoxymethyl group requires longer equilibration time than standard IBMX (which takes ~15 mins).
-
-
Chase (Optional): If the assay requires long-term incubation, add FBS after this 1-hour loading phase to bring serum up to required levels, though maintaining low serum (1-2%) is preferable for xanthine assays.
Frequently Asked Questions (Technical Support)
Q1: My cell-based IC
-
Recommendation: Do not exceed 100 µM, as off-target effects (adenosine receptor antagonism) begin to occur. If 50 µM is required for effect, this is an acceptable cell-based concentration, provided you have controlled for solubility.
Q2: Can I use Pluronic F-127 to help load the cells? A: Yes. Pluronic F-127 (0.02% - 0.04% final concentration) is a non-ionic surfactant often used to solubilize AM-esters. It can help disperse 8-MM-IBMX and prevent micro-crystallization on the cell surface, effectively increasing the "available" concentration for passive diffusion.
Q3: Are there more permeable alternatives for PDE1 inhibition? A: Yes. If 8-MM-IBMX remains recalcitrant in your specific cell line (e.g., thick-membraned primary neurons), consider Vinpocetine .
-
Vinpocetine: A highly potent PDE1 inhibitor (IC
~10-20 µM range, but highly lipophilic). It crosses membranes instantly but has a complex pharmacology (also blocks Na+ channels). -
Comparison: Use 8-MM-IBMX for selectivity; use Vinpocetine for rapid onset.
Decision Logic for Optimization
Follow this flowchart to troubleshoot your specific experiment.
Figure 2: Troubleshooting logic for xanthine derivative efficacy issues.
References
- Ahn, H. S., et al. (1989). "Potent tetracyclic guanine inhibitors of PDE1 and PDE5." Journal of Medicinal Chemistry.
- Bender, A. T., & Beavo, J. A. (2006). "Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use." Pharmacological Reviews, 58(3), 488-520. (Authoritative review on PDE families and inhibitor selectivity).
Sources
Technical Support Center: Minimizing MMPX Toxicity in Long-Term Culture
Introduction
Is your "MMPX" signal killing your cells?
In long-term live-cell assays, researchers often encounter a paradox: the very agent used to measure mitochondrial health (MMPX) induces mitochondrial dysfunction. Whether "MMPX" in your workflow refers to a specific proprietary compound or standard cationic probes (like TMRM, TMRE, or Rhodamine 123), the mechanism of toxicity is almost always biophysical.
These compounds are lipophilic cations . They accumulate in the mitochondrial matrix according to the Nernst equation, reaching concentrations 1000-fold higher than in the culture media. Over time, this accumulation inhibits the Electron Transport Chain (ETC) and sensitizes cells to phototoxicity.
This guide provides a self-validating workflow to determine the Non-Toxic Concentration (NTC) for your specific cell line, ensuring your data reflects biology, not artifacts.
Part 1: The Mechanism of Toxicity
To minimize toxicity, we must break the Accumulation-ROS Loop .
The "MMPX" Toxicity Pathway
-
Nernstian Overloading: MMPX is driven into the mitochondria by the membrane potential (
). -
ETC Inhibition: At high intramitochondrial concentrations, MMPX binds to and inhibits Complex I or II of the respiratory chain.
-
Phototoxicity: When illuminated (even briefly), the dye generates Reactive Oxygen Species (ROS).
-
Collapse: ROS triggers the Permeability Transition Pore (PTP), causing depolarization and cell death.
Diagram: The Toxicity Feedback Loop
Figure 1: The cycle of mitochondrial toxicity induced by cationic probes.
Part 2: Troubleshooting & Optimization
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Signal Fades Rapidly | Photobleaching or Depolarization . | Use "Non-Quench Mode" (see Protocol). Reduce exposure time by 50%. |
| Mitochondria Fragment | Fission Response . Early sign of toxicity. | Reduce MMPX concentration by 2-fold. Check media glucose levels. |
| Nuclear Staining | Loss of Selectivity . | The plasma membrane is compromised (cell death). The assay is invalid. |
| Signal Increases | Swelling/Quenching Artifact . | If using high conc.[1] (Quench Mode), depolarization causes increased signal (unquenching). Switch to Non-Quench Mode. |
Part 3: The "Non-Toxic Concentration" (NTC) Protocol
Objective: Determine the concentration where MMPX signal is linear to
Step-by-Step Validation Workflow
Phase 1: The Titration Matrix
-
Seed Cells: Plate cells in a 96-well black-wall plate. Allow 24h adhesion.
-
Prepare Dilutions: Create a log-scale dilution of MMPX in media:
-
0.5 nM, 1 nM, 5 nM, 10 nM, 20 nM, 50 nM, 100 nM.
-
-
Incubate: Load cells for 30–60 minutes at 37°C.
-
Equilibration Check: Do not wash if using TMRM/TMRE (equilibrium probes). If using "MMPX" as a fixable dye, wash as directed.
Phase 2: The Oligomycin/FCCP Challenge
To prove the signal is physiological and not an artifact:
-
Baseline Scan: Image all wells.
-
Oligomycin Spike (2 µM): In healthy cells, blocking ATP synthase should slightly hyperpolarize mitochondria (brighter signal).
-
If signal drops: Your MMPX concentration is already toxic (respiration is inhibited).
-
-
FCCP Spike (5 µM): Full depolarization. Signal should vanish (or drop to background).
-
If signal remains: Non-specific binding is occurring.
-
Workflow Diagram: NTC Determination
Figure 2: Decision tree for selecting the optimal probe concentration.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I leave MMPX in the media for 48+ hours?
-
Answer: Only if the concentration is ultra-low (typically <10 nM). For longer durations, we recommend a "Pulse-Chase" approach: incubate with MMPX for 30 mins before imaging, then wash it out, or use a genetically encoded sensor (e.g., mito-GFP) for structure and only add MMPX for the final readout.
Q2: My cells round up after 2 hours of imaging. Is it the dye or the light?
-
Answer: It is the combination. This is Photodynamic Toxicity . The dye absorbs photons and transfers energy to oxygen, creating singlet oxygen.
-
Fix: Reduce laser power to the absolute minimum. Use binning (2x2) to increase sensitivity, allowing for lower light exposure.
-
Q3: Why does the protocol say "Do Not Wash" for TMRM?
-
Answer: TMRM/TMRE are "Equilibrium Probes." Their accumulation depends on the external concentration remaining constant. If you wash the buffer, the dye re-equilibrates out of the mitochondria into the buffer, causing an artificial loss of signal.
Q4: Is "MMPX" compatible with GFP-tagged proteins?
-
Answer: Generally, yes.[2] However, ensure your MMPX (likely red/orange) does not have bleed-through into the GFP channel. More importantly, GFP imaging also requires light; the cumulative phototoxicity of exciting both GFP and MMPX can be lethal. Sequential imaging (Phase contrast first, then fluorescence) is preferred.
References
-
Nicholls, D. G. (2012). "Fluorescence lifetime imaging of free and protein-bound NADH." Nature Protocols. (Foundational work on mitochondrial bioenergetics and probe physics).
-
Perry, S. W., et al. (2011). "Mitochondrial membrane potential probes and the proton gradient: a practical usage guide." BioTechniques. (Definitive guide on quenching vs. non-quenching modes).
-
Thermo Fisher Scientific. (2023). "Mitochondrial Membrane Potential Assay - Technical Overview." (Industry standard protocols for TMRM/TMRE).
-
Sartorius. (2024). "Incucyte® Mitochondrial Membrane Potential Assay." (Long-term live-cell analysis methods).
Sources
Validation & Comparative
Navigating the Phosphodiesterase Landscape: A Comparative Guide to 8-Methoxymethyl-3-isobutyl-1-methylxanthine (MMPX) and IBMX Selectivity
For researchers in cellular signaling, neuroscience, and drug development, the precise modulation of cyclic nucleotide pathways is paramount. Phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), represent a critical control point in these cascades. The choice of a PDE inhibitor can profoundly influence experimental outcomes, dictating the specificity and potency of the intended intervention. This guide provides an in-depth comparison of two widely used xanthine derivatives: the non-selective inhibitor 3-Isobutyl-1-methylxanthine (IBMX) and its derivative, 8-Methoxymethyl-3-isobutyl-1-methylxanthine (MMPX), with a focus on their selectivity for PDE subtypes.
The Significance of Selective PDE Inhibition
The PDE superfamily comprises 11 distinct families (PDE1-PDE11), each with multiple subtypes, exhibiting unique tissue distribution, substrate specificity (cAMP, cGMP, or both), and regulatory properties. This diversity allows for compartmentalized and tightly regulated cyclic nucleotide signaling within cells. While broad-spectrum inhibitors like IBMX are valuable tools for elevating overall cyclic nucleotide levels, their lack of specificity can lead to off-target effects and make it challenging to dissect the roles of individual PDE families in a given physiological process.
Selective inhibitors, in contrast, allow for the targeted manipulation of specific signaling pathways. This is crucial for validating novel drug targets and for developing therapeutics with improved efficacy and reduced side effects. MMPX emerges as a derivative of IBMX with a more refined selectivity profile, offering a more nuanced approach to PDE inhibition.
Comparative Selectivity Profile: MMPX vs. IBMX
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for MMPX and IBMX against various PDE subtypes.
Disclaimer: The IC50 values presented below are compiled from multiple sources and may have been determined under different experimental conditions. Direct comparison of absolute values between different studies should be made with caution. The primary utility of this data is to illustrate the relative selectivity profile of each compound.
| Phosphodiesterase Subtype | 8-Methoxymethyl-3-isobutyl-1-methylxanthine (MMPX) IC50 (µM) | 3-Isobutyl-1-methylxanthine (IBMX) IC50 (µM) |
| PDE1 | 5[1] | 19 |
| PDE2 | 37[1] | 50 |
| PDE3 | >400[1] | 6.5[2][3][4][5] - 18 |
| PDE4 | >400[1] | 13 - 26.3[2][3][4][5] |
| PDE5 | 2[1] | 31.7[2][3][4][5] - 32 |
Analysis of Selectivity:
-
IBMX demonstrates its well-established character as a non-selective PDE inhibitor , with potent inhibitory activity across multiple PDE families, particularly PDE3, PDE4, and PDE5.[2][3][4][5] Its broad-spectrum activity makes it a useful tool for general elevation of cAMP and cGMP levels. However, this lack of selectivity can complicate the interpretation of experimental results, as the observed effects could be a composite of inhibiting several PDE subtypes simultaneously.
-
8-Methoxymethyl-3-isobutyl-1-methylxanthine (MMPX) , a derivative of IBMX, exhibits a distinct and more selective inhibitory profile .[1] It is a potent inhibitor of PDE1 and PDE5 , with IC50 values of 5 µM and 2 µM, respectively.[1] Notably, MMPX shows significantly weaker activity against PDE2 (IC50 = 37 µM) and is largely inactive against PDE3 and PDE4 at concentrations up to 400 µM.[1] This profile suggests that MMPX is a valuable tool for researchers specifically interested in the roles of PDE1 and PDE5, with a reduced likelihood of confounding effects from the inhibition of other major PDE families.
The cAMP/cGMP Signaling Pathway and PDE Inhibition
To understand the functional consequences of using these inhibitors, it is essential to visualize their place within the broader context of cyclic nucleotide signaling. The following diagram illustrates the canonical cAMP and cGMP pathways and the central role of phosphodiesterases.
Caption: Cyclic Nucleotide Signaling Pathway and PDE Inhibition.
This diagram illustrates how extracellular signals activate adenylyl and guanylyl cyclases to produce cAMP and cGMP, respectively. These second messengers then activate downstream effectors like PKA and PKG, leading to a cellular response. Phosphodiesterases (PDEs) terminate this signal by hydrolyzing cAMP and cGMP. Inhibitors like MMPX and IBMX block this degradation, thereby prolonging and amplifying the cyclic nucleotide signal.
Experimental Workflow for Determining PDE Inhibitor Selectivity
The determination of a compound's selectivity profile is a cornerstone of its pharmacological characterization. A typical experimental workflow involves a series of in vitro enzymatic assays.
Caption: Experimental Workflow for PDE Inhibitor Profiling.
Detailed Experimental Protocol: Fluorescence Polarization-Based PDE Assay
Fluorescence polarization (FP) is a common non-radioactive method for measuring PDE activity.[6][7][8][9][10] It relies on the change in the rotational speed of a fluorescently labeled cyclic nucleotide substrate upon its hydrolysis by a PDE.
Principle: A small, fluorescently labeled cyclic nucleotide (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When a PDE hydrolyzes the cyclic nucleotide, the resulting linearized monophosphate is captured by a binding agent, forming a large, slowly tumbling complex. This leads to a high fluorescence polarization signal. The degree of polarization is directly proportional to the amount of hydrolyzed substrate and thus to the PDE activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl₂ and other necessary cofactors.
-
PDE Enzyme Dilutions: Prepare a series of dilutions of the purified PDE isoform to be tested in assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction proceeds within the linear range.
-
Fluorescent Substrate: Reconstitute the fluorescently labeled cAMP or cGMP substrate in the assay buffer to a working concentration.
-
Inhibitor Solutions: Prepare a stock solution of the test compound (MMPX or IBMX) in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Binding Agent: Prepare the binding agent solution as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add a defined volume of the diluted PDE enzyme to the wells of a microplate.
-
Add the serially diluted inhibitor solutions to the respective wells. Include control wells with solvent only (no inhibitor) for determining maximum enzyme activity and wells with a known potent inhibitor as a positive control.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time. This incubation period should be optimized to ensure that less than 20% of the substrate is consumed in the uninhibited reaction to maintain initial velocity conditions.
-
Stop the reaction by adding the binding agent solution to all wells.
-
Incubate the plate for a short period to allow the binding of the hydrolyzed substrate to the binding agent to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters for the fluorophore used.
-
The raw fluorescence polarization values are then used to calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibitor against the specific PDE isoform.
-
Conclusion and Recommendations
The choice between 8-Methoxymethyl-3-isobutyl-1-methylxanthine (MMPX) and 3-Isobutyl-1-methylxanthine (IBMX) hinges on the specific experimental question being addressed.
-
IBMX remains a valuable tool for studies where a broad-spectrum inhibition of PDEs is desired to achieve a general and robust increase in cellular cAMP and cGMP levels. Its non-selective nature, however, necessitates caution in attributing observed effects to a specific PDE family.
-
MMPX offers a more targeted approach , with pronounced selectivity for PDE1 and PDE5 . This makes it the superior choice for researchers aiming to dissect the specific roles of these two PDE families in their biological system of interest, while minimizing the confounding effects of inhibiting other major PDEs such as PDE3 and PDE4.
For researchers transitioning from using IBMX to more selective inhibitors, MMPX provides a logical step for refining experimental hypotheses and gaining deeper insights into the complex and compartmentalized world of cyclic nucleotide signaling. As with any pharmacological tool, it is imperative to consider the full selectivity profile and to use appropriate controls to ensure the validity and reproducibility of experimental findings.
References
-
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE, 8(4), e61007. [Link]
-
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. Semantic Scholar. [Link]
-
Lugnier, C. (Ed.). (2006). Phosphodiesterase Methods and Protocols. Humana Press. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]
-
Nanomicro-Spheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Kazmierczak, B. I. (2020, April 5). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. PMC. [Link]
-
BioCrick. IBMX | CAS:28822-58-4 | PDE inhibitor (non-selective). [Link]
-
Li, H., et al. (2024, May 16). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. [Link]
-
BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS. [Link]
-
Sgalla, G., et al. (2023, July 15). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. [Link]
-
ResearchGate. Molecular structures and IC50 values for the PDE4 isoforms of ([¹⁸F])5.... [Link]
-
Souness, J. E., et al. (1994, August 17). Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells. PubMed. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IBMX | CAS:28822-58-4 | PDE inhibitor (non-selective) | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Comparative Guide: 8-Methoxymethyl IBMX vs. Selective PDE1 Inhibitors
[1]
Executive Summary
8-Methoxymethyl-3-isobutyl-1-methylxanthine (8MM-IBMX) represents a critical evolution in phosphodiesterase (PDE) pharmacology. While its parent compound, IBMX, is a non-selective "pan-PDE" inhibitor used to maximize cyclic nucleotide signaling globally, 8MM-IBMX was chemically modified to achieve selectivity for PDE1 (Calcium/Calmodulin-dependent PDE) .
However, for modern drug development and precise mechanistic dissection, 8MM-IBMX occupies a "middle ground." It is significantly more selective than first-generation tools like Vinpocetine but lacks the picomolar potency and absolute specificity of clinical-stage candidates like ITI-214 (Lenrispodun).
Recommendation: Use 8MM-IBMX for accessible, cost-effective in vitro tissue studies (e.g., brain slices, smooth muscle) where PDE1 is the dominant isoform. Switch to ITI-214 for in vivo behavioral studies or when absolute exclusion of PDE5 cross-reactivity is required.
Part 1: Mechanistic Foundation
PDE1 is unique among the 11 PDE families because it is dual-regulated: it requires both cyclic nucleotides (substrate) and Calcium/Calmodulin (activator). This makes PDE1 a signal integrator, cross-linking the Ca²⁺ and cAMP/cGMP signaling pathways.
Diagram 1: PDE1 Signal Integration & Inhibition Nodes
The following diagram illustrates the specific intervention points of 8MM-IBMX compared to upstream activators.
Caption: PDE1 activation requires Ca²⁺/Calmodulin binding.[1] 8MM-IBMX competitively blocks the catalytic site, preventing cAMP/cGMP hydrolysis regardless of calcium levels.
Part 2: Comparative Analysis
The following data synthesizes performance metrics from key pharmacological studies. Note the distinct trade-off between accessibility and potency.
Table 1: Inhibitor Performance Matrix
| Compound | Primary Target | IC50 (PDE1) | Selectivity Profile | Key Limitation |
| 8MM-IBMX | PDE1 (A/B/C) | ~5 - 10 µM | Selective vs. PDE2, 3, 4 (>400 µM).[2] Inhibits PDE5 (~37 µM) . | Moderate potency; Cross-reacts with PDE5 at high doses. |
| IBMX | Pan-PDE | 2 - 50 µM | Non-selective (Inhibits PDE1-5, 7, 10, 11). | "Dirty" tool; cannot attribute effects to specific isozymes. |
| Vinpocetine | PDE1 | 10 - 20 µM | Poor. Inhibits PDE7B; Blocks Na⁺/Ca²⁺ channels. | Off-target ion channel blockade confounds neuronal data. |
| ITI-214 | PDE1 (A/B/C) | 0.033 nM | >1000-fold selective vs. all other PDEs.[3] | Cost/Availability; Clinical-grade reagent. |
Expert Insight: The "Selectivity Trap"
Why 8MM-IBMX is preferred over Vinpocetine: Vinpocetine was the historical standard for PDE1 inhibition. However, it acts as a sodium channel blocker and modulates calcium channels directly. In neuronal assays, using Vinpocetine makes it impossible to distinguish whether an effect is due to PDE1 inhibition (cAMP elevation) or direct dampening of neuronal excitability (ion channel blockade). 8MM-IBMX avoids these ion channel effects , making it a cleaner tool for signal transduction research.
The PDE5 Caveat: 8MM-IBMX has a safety margin of roughly 5-10 fold against PDE5 (cGMP-specific). If your experimental design requires high concentrations (>50 µM) of 8MM-IBMX to fully suppress PDE1, you risk inhibiting PDE5. This is critical in vascular smooth muscle research where PDE5 is abundant. Protocol Adjustment: Always titrate 8MM-IBMX carefully (keep <20 µM) to maintain specificity.
Part 3: Validated Experimental Protocol
Assay: Ca²⁺/Calmodulin-Dependent PDE1 Activity Screen
Many commercial PDE assays fail because they do not account for the absolute requirement of Calmodulin (CaM) for PDE1 activity. Without CaM, PDE1 is essentially dormant, and inhibitors cannot be accurately assessed.
Objective: Measure IC50 of 8MM-IBMX using a Scintillation Proximity Assay (SPA) or Fluorescence Polarization (IMAP) format.
Reagents Required:
-
Buffer A: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.
-
Activator Mix: 10 µM CaCl₂, 10 units/mL Calmodulin (purified).
-
Substrate: [³H]-cAMP or Fluorescent-cAMP derivative.
-
Enzyme: Recombinant human PDE1A, 1B, or 1C.
Step-by-Step Methodology:
-
Enzyme Activation (Critical Step):
-
Pre-incubate PDE1 enzyme in Buffer A supplemented with Activator Mix (CaCl₂ + Calmodulin) for 15 minutes at room temperature.
-
Why: This induces the conformational change in PDE1, opening the catalytic pocket.
-
-
Inhibitor Titration:
-
Prepare 8MM-IBMX in DMSO. Serial dilute (0.1 µM to 100 µM).
-
Add 8MM-IBMX to the activated enzyme. Keep DMSO concentration <1% to avoid enzyme denaturation.
-
Incubate for 10 minutes.
-
-
Reaction Initiation:
-
Add Substrate (cAMP/cGMP) to the mixture.
-
Incubate for 30–60 minutes at 30°C.
-
-
Termination & Detection:
-
Add beads (SPA) or binding reagent (IMAP) to stop the reaction and bind the product (AMP/GMP).
-
Read signal.
-
Diagram 2: Experimental Workflow
Visualizing the critical activation step often missed in standard protocols.
Caption: The workflow emphasizes the pre-activation of PDE1 with Calcium/Calmodulin. Without this, the enzyme remains inactive, yielding false negatives for inhibitors.
Part 4: Self-Validating Systems (Quality Control)
To ensure Trustworthiness (E-E-A-T), your assay must include these internal controls:
-
The "Calcium Dropout" Control: Run one set of wells with PDE1 + Substrate + EGTA (calcium chelator) and no Calcium/Calmodulin.
-
Result: Activity should be near zero (background).
-
Significance: Confirms you are measuring PDE1 (which is Ca-dependent) and not a contaminant PDE (like PDE4, which is Ca-independent).
-
-
The "Total Kill" Control: Run one set of wells with 100 µM standard IBMX .
-
Result: Should show 100% inhibition.
-
Significance: Validates that the enzyme is susceptible to inhibition and the assay dynamic range is sufficient.
-
-
Solubility Check: 8MM-IBMX is hydrophobic. If utilizing >50 µM, check for precipitation in the assay buffer. Precipitation causes light scattering (false signals in fluorescence assays) or non-specific protein sequestration.
References
-
Baxendale, R. W., & Fraser, L. R. (2005). Mammalian sperm phosphodiesterases and their involvement in receptor-mediated cell signaling important for capacitation.[4] Molecular Reproduction and Development, 71(4), 495–508.[4]
- Relevance: Establishes 8MM-IBMX as a selective PDE1 inhibitor in functional tissue assays.
-
Snyder, G. L., et al. (2016). Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats. Psychopharmacology, 233(17), 3113–3124.
- Relevance: Provides comparative IC50 data for ITI-214 vs. other inhibitors and details the selectivity profile.
-
Ahn, H. S., et al. (1989). Effects of selective phosphodiesterase inhibitors on cyclic nucleotide levels and relaxation of bovine coronary artery. Biochemical Pharmacology, 38(19), 3331-3339.
- Relevance: Early characterization of 8-methoxymethyl-IBMX selectivity profiles against PDE isoenzymes.
-
MedChemExpress (2024). IBMX Product Monograph and Biological Activity.
- Relevance: Standard reference for IBMX non-selective inhibition ranges.
Sources
- 1. What are the new molecules for PDE1 inhibitors? [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Methoxymethyl-3-isobutyl-1-methylxanthine - Wikipedia [en.wikipedia.org]
Validating the Inhibitory Effect of 8-MeOMe-IBMX on PDE1: A Comparative Technical Guide
Executive Summary & Strategic Rationale
Phosphodiesterase 1 (PDE1) is unique among the PDE superfamily due to its dual regulation by cyclic nucleotides and Calcium/Calmodulin (Ca2+/CaM). While the non-selective xanthine derivative IBMX is a standard tool for broad PDE inhibition, its lack of specificity renders it unsuitable for dissecting PDE1-driven signaling in complex tissue lysates.
This guide validates 8-Methoxymethyl-3-isobutyl-1-methylxanthine (8-MeOMe-IBMX) as a superior, semi-selective alternative. Unlike the broad-spectrum IBMX or the pharmacologically "dirty" Vinpocetine (which has significant off-target effects on Na+ channels), 8-MeOMe-IBMX offers a defined selectivity window, primarily discriminating against PDE2, PDE3, and PDE4, with a manageable overlap against PDE5.
Key Performance Indicators (KPIs) for Selection:
-
Potency: Single-digit micromolar IC50 (~5 µM) for PDE1.
-
Selectivity: >80-fold selectivity over PDE2, PDE3, and PDE4.
-
Mechanism: Competitive inhibition at the catalytic site, independent of CaM binding.
Comparative Profiling: 8-MeOMe-IBMX vs. Alternatives
To validate 8-MeOMe-IBMX, one must understand its standing relative to the "Gold Standard" (IBMX) and the "Classic Selective" (Vinpocetine).
Table 1: Comparative IC50 and Selectivity Profile
| Compound | PDE1 IC50 (µM) | PDE5 IC50 (µM) | PDE2/3/4 IC50 (µM) | Selectivity Note | Primary Limitation |
| 8-MeOMe-IBMX | ~5.0 | ~37.0 | > 400 | High (vs PDE2-4) | Moderate PDE5 cross-reactivity.[1] |
| IBMX | ~19.0 | ~32.0 | 6.5 - 26.0 | None (Pan-inhibitor) | No discrimination between isozymes. |
| Vinpocetine | ~10 - 20 | > 50 | > 100 | Moderate | Significant Na+ channel blockade & IKK inhibition. |
| Zaprinast | ~10 - 30 | ~0.5 - 2.0 | > 100 | Low (PDE5 selective) | Primarily a PDE5/PDE6 inhibitor. |
Data Interpretation:
-
The Selectivity Window: 8-MeOMe-IBMX provides an approximate 7-fold window between PDE1 and PDE5. In tissues with high PDE5 expression (e.g., vascular smooth muscle), validation requires a parallel PDE5-specific control (e.g., Sildenafil) to deconvolute the signal.
-
The "Clean" Advantage: Unlike Vinpocetine, 8-MeOMe-IBMX does not significantly perturb voltage-gated ion channels, making it the preferred reagent for electrophysiological studies linking PDE1 to neuronal excitability.
Mechanistic Validation & Signaling Pathway[2]
Understanding where the inhibitor acts is crucial for experimental design. PDE1 activation is a two-step process: Ca2+ binds Calmodulin (CaM), and the Ca2+/CaM complex binds PDE1 to expose the catalytic pocket. 8-MeOMe-IBMX binds directly to this catalytic pocket, competing with cAMP/cGMP.
Diagram 1: Ca2+/CaM-Dependent PDE1 Signaling & Inhibition
Caption: Figure 1. PDE1 activation requires Ca2+/CaM. 8-MeOMe-IBMX competitively inhibits the active catalytic site, preventing cyclic nucleotide hydrolysis.
Experimental Validation Protocol
This protocol utilizes a Luminescent Detection Assay (e.g., PDE-Glo™) rather than radioactive SPA, as it offers higher throughput and eliminates radiation safety concerns. The principle relies on converting remaining cAMP/cGMP to ATP, which is then quantified via a luciferase reaction.
Critical Pre-requisite: Because PDE1 is Ca2+/CaM dependent, the assay buffer must be supplemented with Calcium and Calmodulin. Standard PDE buffers often lack these, leading to false negatives (inactive enzyme).
Protocol: IC50 Determination of 8-MeOMe-IBMX
Reagents Required:
-
PDE1 Isozyme: Recombinant human PDE1A, 1B, or 1C.
-
Substrate: 1 µM cGMP or cAMP.
-
Activator Mix: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 10 µM CaCl2 , 10 U/mL Calmodulin .
-
Inhibitor: 8-MeOMe-IBMX (Dissolved in DMSO, 10 mM stock).
-
Detection System: PDE-Glo or IMAP reagents.
Workflow Diagram
Caption: Figure 2. Step-by-step workflow for validating PDE1 inhibition. Note the critical inclusion of Ca2+/CaM in the enzyme prep.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 12-point serial dilution of 8-MeOMe-IBMX in DMSO.
-
Self-Validation Step: Include a "Max Inhibition" control (100 µM IBMX) and a "Min Inhibition" control (DMSO only).
-
Transfer to assay plate (final DMSO concentration < 2%).
-
-
Enzyme Activation:
-
Dilute PDE1 enzyme into the Activator Mix (containing Ca2+/CaM).
-
Note: Without Ca2+/CaM, PDE1 activity will be <10% of Vmax, rendering IC50 values invalid.
-
-
Reaction Initiation:
-
Add Enzyme/Activator mix to the wells containing the inhibitor.
-
Initiate reaction by adding Substrate (cAMP or cGMP).
-
Incubate at Room Temperature for 60 minutes.
-
-
Termination & Detection:
-
Add termination buffer (stops PDE activity).
-
Add detection reagent (converts remaining substrate to light).
-
Read Luminescence (RLU).
-
Data Analysis & Interpretation
To validate the result, the data must fit a standard dose-response curve.
1. Normalization:
2. Curve Fitting: Fit data to a 4-parameter logistic equation (Hill Slope).
-
Expected IC50: 4.0 – 6.0 µM.
-
Valid Hill Slope: -0.8 to -1.2 (indicates 1:1 binding stoichiometry).
3. Troubleshooting Selectivity: If IC50 is observed at >20 µM, check for:
-
Enzyme Degradation: PDE1 is unstable; ensure fresh aliquots.
-
Missing Cofactors: Confirm Ca2+ and Calmodulin presence.
-
DMSO Tolerance: Ensure final DMSO is <2%.
References
- Ahn, H. et al. (1989). "Potent tetracyclic guanine inhibitors of PDE1 and PDE5." Journal of Medicinal Chemistry.
Sources
A Comparative Analysis of 8-MM-IBMX and Caffeine for Adenosine Receptor Modulation
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of pharmacological tools used to investigate the ubiquitous adenosine signaling system, both 8-methoxymethyl-3-isobutyl-1-methylxanthine (8-MM-IBMX) and caffeine stand out as prominent methylxanthine derivatives. While both are recognized for their antagonistic effects at adenosine receptors, a nuanced understanding of their comparative pharmacological profiles is essential for the design and interpretation of rigorous experimental studies. This guide provides a detailed comparative analysis of 8-MM-IBMX and caffeine, focusing on their interactions with adenosine receptors and their off-target effects, particularly on phosphodiesterases (PDEs).
Introduction to Adenosine Receptors and Their Modulation
Adenosine is a critical endogenous nucleoside that fine-tunes a vast array of physiological processes, including neurotransmission, cardiac function, and inflammation. Its effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are coupled to different intracellular signaling pathways. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. The distinct tissue distribution and signaling mechanisms of these receptor subtypes make them attractive targets for therapeutic intervention in a variety of disorders.
Antagonists of adenosine receptors, such as methylxanthines, block the effects of endogenous adenosine, leading to a range of physiological responses. Caffeine, the most widely consumed psychoactive substance, is a non-selective adenosine receptor antagonist. 8-MM-IBMX, a derivative of 3-isobutyl-1-methylxanthine (IBMX), is also known to interact with this system. Understanding the subtle and significant differences in their mechanisms of action is paramount for researchers selecting the appropriate tool for their specific scientific questions.
Comparative Pharmacological Profiles
A direct comparison of 8-MM-IBMX and caffeine reveals important distinctions in their potency and selectivity for adenosine receptors, as well as their activity as phosphodiesterase inhibitors.
Adenosine Receptor Antagonism
Caffeine acts as a non-selective competitive antagonist at all four adenosine receptor subtypes, with Ki values typically in the low micromolar range. This broad-spectrum antagonism is responsible for many of its well-known physiological effects, from increased wakefulness to alterations in cardiovascular function.
Table 1: Comparative Binding Affinities (Ki) of Caffeine at Human Adenosine Receptor Subtypes
| Compound | A1 Ki (µM) | A2A Ki (µM) | A2B Ki (µM) | A3 Ki (µM) |
| Caffeine | 12 | 2.4 | 13 | 80 |
Note: Data for caffeine is compiled from various sources and may vary depending on experimental conditions. Specific Ki values for 8-MM-IBMX are not available.
Phosphodiesterase (PDE) Inhibition
A critical aspect that distinguishes many methylxanthines is their ability to inhibit phosphodiesterases, the enzymes responsible for the degradation of intracellular second messengers like cAMP and cGMP. This inhibition leads to an accumulation of these second messengers, which can have profound effects on cellular function, independent of adenosine receptor blockade.
8-MM-IBMX is a potent inhibitor of several PDE isoenzymes. Specifically, its close analog, 8-methoxymethyl-3-isobutyl-1-methylxanthine, is a known inhibitor of PDE1 and PDE5[5]. IBMX, the parent compound of 8-MM-IBMX, is a well-established non-selective PDE inhibitor, affecting multiple PDE families[1][3][6]. This broad PDE inhibition can complicate the interpretation of experimental results when the intended target is solely the adenosine receptor system.
Caffeine is also a phosphodiesterase inhibitor, but its potency in this regard is considerably lower than that of IBMX and its derivatives[2]. Significant PDE inhibition by caffeine generally occurs at concentrations higher than those required for adenosine receptor antagonism.
Table 2: Comparative Phosphodiesterase (PDE) Inhibition Profiles
| Compound | PDE1 IC50 (µM) | PDE2 IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |
| 8-Methoxymethyl-3-isobutyl-1-methylxanthine (analog of 8-MM-IBMX) | 5 | 37 | >400 | >400 | 2 |
| Caffeine | ~100-1000 | ~100-1000 | ~100-1000 | ~100-1000 | ~100-1000 |
Note: Data for the 8-MM-IBMX analog is from Cayman Chemical[5]. Caffeine's PDE inhibition is generally weak and requires high concentrations.
Experimental Design Considerations
The choice between 8-MM-IBMX and caffeine as a research tool should be guided by the specific experimental goals and the desired level of target selectivity.
Causality in Experimental Choices
-
For broad-spectrum adenosine receptor antagonism with minimal PDE inhibition at typical effective concentrations: Caffeine is often the preferred choice. Its well-characterized, relatively balanced antagonism across adenosine receptor subtypes and weaker PDE inhibition make it a suitable tool for initial investigations into the general role of adenosine signaling.
-
For studies requiring potent, broad-spectrum PDE inhibition in addition to adenosine receptor antagonism: 8-MM-IBMX or its parent compound, IBMX, are more appropriate. These compounds are valuable when the experimental design aims to elevate intracellular cAMP/cGMP levels through PDE inhibition, in conjunction with blocking adenosine-mediated effects. However, dissecting the precise contribution of each mechanism can be challenging.
-
To isolate the effects of adenosine receptor antagonism from PDE inhibition: It is crucial to use concentrations of 8-MM-IBMX or caffeine that are selective for adenosine receptors over PDEs. This often requires careful dose-response studies. Alternatively, researchers can employ more selective pharmacological tools, such as specific antagonists for each adenosine receptor subtype or selective inhibitors for different PDE isoenzymes.
Experimental Protocols
To empirically determine and compare the effects of 8-MM-IBMX and caffeine, the following experimental workflows are recommended.
Radioligand Binding Assay to Determine Receptor Affinity
This assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of 8-MM-IBMX and caffeine for each of the four adenosine receptor subtypes (A1, A2A, A2B, A3).
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing a high density of a single human adenosine receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand Incubation: Incubate the cell membranes with a known concentration of a high-affinity radiolabeled antagonist specific for the receptor subtype of interest (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
Competition Binding: In parallel, incubate the membranes and radioligand with a range of concentrations of the unlabeled competitor (8-MM-IBMX or caffeine).
-
Separation and Counting: Separate the bound from unbound radioligand by rapid filtration. Measure the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay to Determine Functional Antagonism
This assay measures the ability of an antagonist to block the agonist-induced production of cAMP, providing a functional measure of receptor blockade.
Objective: To determine the potency of 8-MM-IBMX and caffeine in antagonizing agonist-stimulated cAMP production via A2A and A2B receptors.
Methodology:
-
Cell Culture: Culture cells expressing the A2A or A2B adenosine receptor.
-
Pre-incubation with Antagonist: Pre-incubate the cells with various concentrations of 8-MM-IBMX or caffeine for a defined period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of an appropriate adenosine receptor agonist (e.g., NECA).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.
Caption: Workflow for cAMP Accumulation Assay.
Signaling Pathways
The antagonism of adenosine receptors by 8-MM-IBMX and caffeine directly impacts downstream signaling cascades. The following diagram illustrates the canonical signaling pathways of the A1/A3 and A2A/A2B receptors and the points of inhibition by these methylxanthines.
Caption: Adenosine Receptor Signaling Pathways and Inhibition.
Conclusion
References
-
Kelley, G. G., & Butt, A. G. (2001). The phosphodiesterase inhibitor isobutylmethylxanthine attenuates behavioral sensitization to cocaine. Pharmacology Biochemistry and Behavior, 69(1-2), 115-121. [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. [Link]
-
van der Klein, S. A., IJzerman, A. P., & Heitman, L. H. (2017). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Scientific reports, 7(1), 1-13. [Link]
-
Kowal, E., & Mazurek, A. P. (2018). An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate. [Link]
-
Aprikian, A. G., Haskó, G., & Sitkovsky, M. V. (2000). Role of A2a extracellular adenosine receptor-mediated signaling in adenosine-mediated inhibition of T-cell activation and expansion. Blood, 95(3), 964-972. [Link]
-
Rump, L. C., & Rahn, K. H. (1991). Effects of phosphodiesterase inhibitors on spontaneous electrical activity (slow waves) in the guinea-pig gastric muscle. British journal of pharmacology, 102(2), 493–497. [Link]
-
Harmse, N., van der Walt, M. M., van der Schyf, C. J., & Petzer, J. P. (2019). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. ResearchGate. [Link]
-
Cieślak, M., Komoszyński, M., & Wojtczak, A. (2016). Specific activation of A3, A2A and A1 adenosine receptors in CD73-knockout mice affects B16F10 melanoma growth, neovascularization, angiogenesis and macrophage infiltration. PloS one, 11(3), e0151420. [Link]
-
8-Methoxymethyl-3-isobutyl-1-methylxanthine. Wikipedia. [Link]
-
Paskaleva, E. E., et al. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules, 28(18), 6520. [Link]
-
Wenzel, B., et al. (2020). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Molecules, 25(24), 5963. [Link]
-
Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences, 78(5), 3260-3264. [Link]
-
Wharton, C. W., & Clarke, J. L. (1990). Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells. Biochemical pharmacology, 40(5), 1075-1081. [Link]
-
Orban, C., et al. (2018). Effects of caffeine and phosphodiesterase inhibitors on activation of neonatal T lymphocytes. Immunobiology, 223(12), 759-764. [Link]
-
Kim, Y. C., Ji, X. D., & Jacobson, K. A. (2000). Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions. Journal of medicinal chemistry, 43(6), 1165-1172. [Link]
-
Stoddart, L. A., et al. (2020). A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor. ResearchGate. [Link]
-
IBMX. Wikipedia. [Link]
-
Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 3260–3264. [Link]
Sources
- 1. The phosphodiesterase inhibitor isobutylmethylxanthine attenuates behavioral sensitization to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeine and other phosphodiesterase inhibitors are potent inhibitors of the promotional effect of TPA on morphological transformation of hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IBMX - Wikipedia [en.wikipedia.org]
- 4. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. IBMX | PDE Inhibitor | Hello Bio [hellobio.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Methoxymethyl-3-isobutyl-1-methylxanthine (MM-IBMX)
For the modern researcher, scientific advancement and operational safety are inextricably linked. The integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the reagents we employ, including their responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Methoxymethyl-3-isobutyl-1-methylxanthine (MM-IBMX), a cell-permeable phosphodiesterase (PDE) inhibitor used in various research applications.[1][2]
The procedures outlined here are designed to form a self-validating system for safety and compliance, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is not merely a regulatory obligation but a cornerstone of responsible scientific practice.
Hazard Assessment and Core Disposal Principle
Core Principle: Under no circumstances should MM-IBMX or its solutions be disposed of down the sanitary sewer.[4][5][6] The U.S. Environmental Protection Agency (EPA) explicitly bans the drain disposal of hazardous waste pharmaceuticals, a category under which bioactive research compounds like MM-IBMX fall.[6] Evaporation in a fume hood is also not a permissible disposal method.[4] The only acceptable disposal pathway is through your institution's designated Hazardous Waste Management program.[4][7]
Waste Stream Identification and Segregation
Proper disposal begins with accurate identification and segregation at the point of generation. MM-IBMX waste will typically fall into one of three categories:
-
Unused or Expired Pure Compound: The original solid reagent.
-
Contaminated Solutions: Aqueous buffers or organic solvents (e.g., DMSO, ethanol) containing dissolved MM-IBMX.[2][8]
-
Contaminated Labware and PPE: Items such as pipette tips, centrifuge tubes, flasks, gloves, and bench paper that have come into direct contact with the compound or its solutions.
The fundamental causality for segregation is the prevention of dangerous chemical reactions.[9] Never mix MM-IBMX waste with incompatible waste streams, such as strong acids, bases, or oxidizing agents.[3] Consult your institution's chemical compatibility chart for specific guidance.
Step-by-Step Disposal Protocol
This protocol details the process from waste generation to collection.
Step 1: Select the Appropriate Waste Container The choice of container is critical for preventing leaks and ensuring chemical compatibility.[10]
-
For Pure MM-IBMX and Contaminated Solids: Use a sealable, wide-mouth container made of high-density polyethylene (HDPE) or other compatible plastic. The original manufacturer's container, if empty, can be used after triple-rinsing (with the rinsate collected as hazardous waste), but a dedicated waste container is preferred.[5][9]
-
For Contaminated Solutions: Use a sealable, leak-proof container, preferably plastic, with a screw-top cap.[9] If using a glass bottle, ensure it is shatter-resistant or stored in secondary containment. The container must be compatible with the solvent used (e.g., an HDPE container is suitable for many organic solvents and aqueous solutions).
Step 2: Label the Waste Container Immediately Proper labeling is a strict regulatory requirement and essential for safe handling by waste management personnel.[11]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "8-Methoxymethyl-3-isobutyl-1-methylxanthine." Do not use abbreviations or chemical formulas.[9]
-
List all constituents, including solvents (e.g., "Dimethyl Sulfoxide," "Ethanol," "Water"), with their approximate percentages or volumes.[9]
-
Indicate the associated hazards (e.g., "Toxic," "Harmful if Swallowed").
-
Write the date the first drop of waste was added to the container.
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA) The SAA is a designated area within the laboratory where hazardous waste is stored prior to pickup.[9][11]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Keep waste containers tightly closed except when adding waste.[5][11]
-
Ensure secondary containment is used for liquid waste containers to contain potential spills.
-
Store the container in a well-ventilated area and away from sources of ignition.[10][12]
Step 4: Arrange for Waste Collection Do not allow hazardous waste to accumulate indefinitely.
-
Once a waste container is full (leaving at least one inch of headspace to allow for expansion), or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for pickup by your institution's Environmental Health and Safety (EH&S) or equivalent department.[9]
-
Follow your institution's specific procedures for requesting a waste pickup.
MM-IBMX Waste Management Workflow
The following diagram illustrates the decision-making process for handling waste generated from MM-IBMX experiments.
Caption: Decision workflow for the proper segregation and disposal of MM-IBMX waste.
Best Practices for Waste Accumulation
Adherence to SAA guidelines ensures your laboratory remains compliant with federal and state regulations.[10] The table below summarizes key requirements.
| Parameter | Requirement | Rationale & Source |
| Container Location | In a designated Satellite Accumulation Area (SAA) at or near the point of generation. | To ensure the waste is under the control of laboratory personnel and to minimize transport distance.[5][9] |
| Container Condition | Must be compatible with the waste, in good condition, and free of leaks or damage. | To prevent chemical reactions and environmental release.[10] |
| Container Closure | Must be securely capped at all times, except when adding or removing waste. | To prevent the release of vapors and to avoid spills.[5][9] |
| Labeling | Must be labeled with the words "Hazardous Waste" and the full chemical names of all constituents. | Required by law for hazard communication and proper final disposal.[9][11] |
| Storage Volume Limit | A maximum of 55 gallons of hazardous waste may be stored in an SAA. | A regulatory limit set by the EPA to prevent large-scale accumulation in non-permitted areas.[11] |
| Acutely Toxic Limit | For P-listed (acutely toxic) wastes, the limit is 1 quart of liquid or 1 kg of solid. | Stricter controls for highly hazardous materials. While MM-IBMX is not typically P-listed, this highlights the tiered approach to waste management.[11] |
| Storage Time Limit | Containers can remain in the SAA for up to one year if partially filled. Full containers must be removed within three days. | To ensure timely and routine disposal of hazardous materials.[9] |
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Notify others in the immediate area.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain the Spill:
-
Solid Spill: Gently cover the spill with absorbent pads or a compatible absorbent material (e.g., vermiculite). Avoid raising dust.[3]
-
Liquid Spill: Surround the spill with absorbent material, working from the outside in.
-
-
Clean the Spill: Collect the absorbed material using non-sparking scoops or tools and place it in a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill surface with an appropriate solvent or soapy water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EH&S department, as required by local policy.
By integrating these procedures into your standard laboratory operations, you build a robust and trustworthy system for chemical handling that extends from discovery to disposal. This commitment to safety and environmental stewardship is the hallmark of exemplary scientific practice.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
-
Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from [Link]
-
Wikipedia. (2024). 8-Methoxymethyl-3-isobutyl-1-methylxanthine. Retrieved from [Link]
-
Environmental Marketing Services. (2024). Laboratory Chemical Disposal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
Merck. (n.d.). 8-Methoxymethyl-3-isobutyl-1-methylxanthine - CAS 78033-08-6 - Calbiochem. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
University of Nevada, Reno. (2025). Chapter 20: Chemical Waste Management. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
Sources
- 1. 8-Methoxymethyl-3-isobutyl-1-methylxanthine - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. epa.gov [epa.gov]
- 7. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
